Structural Elucidation and NMR Chemical Shift Analysis of 5-Ethynylpiperidin-2-one: A Technical Guide
Executive Summary 5-Ethynylpiperidin-2-one is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Featuring both a delta-lactam ring (a privileged pharmacophore in kinase and PAR...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Ethynylpiperidin-2-one is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Featuring both a delta-lactam ring (a privileged pharmacophore in kinase and PARP inhibitors) and a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, verifying the structural integrity and regiochemical purity of this intermediate is critical.
This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-ethynylpiperidin-2-one. Designed for analytical chemists and drug development professionals, this guide dissects the causality behind its
1H
and
13C
chemical shifts and establishes a robust 2D NMR protocol to definitively prove its molecular connectivity.
Structural Anatomy & Chemical Shift Causality
The molecular architecture of 5-ethynylpiperidin-2-one consists of a six-membered piperidin-2-one ring with an ethynyl group at the C5 position. Understanding the physical chemistry governing this molecule is essential for accurate spectral interpretation[1].
Magnetic Anisotropy of the Alkyne
The linear geometry of the carbon-carbon triple bond generates a cylindrical region of
π
-electron density. When aligned with the external magnetic field (
B0
), it induces a diamagnetic circulation that shields protons located along the bond axis. Consequently, the terminal alkyne proton (
≡CH
) appears uniquely upfield (approx.
δ
2.15 ppm) compared to typical unsaturated systems, which normally resonate at much lower fields[1].
Lactam Resonance & Quadrupolar Relaxation
The amide nitrogen (N1) donates its lone pair into the carbonyl (C2)
π∗
-orbital, creating partial double-bond character that restricts ring inversion. Furthermore, the
14N
nucleus (Spin
I=1
) possesses a quadrupole moment. The interaction of this quadrupole moment with the fluctuating electric field gradients of the molecule induces rapid spin-lattice relaxation, which significantly broadens the N-H proton signal (
δ
6.20 ppm)[1].
Diastereotopicity and Ring Conformation
The introduction of a stereocenter at C5 breaks the symmetry of the piperidin-2-one ring. This renders the methylene protons at C3, C4, and C6 diastereotopic . Even in the absence of restricted rotation, the two protons on each of these carbons reside in magnetically non-equivalent environments. They will couple with each other (geminal coupling,
2J≈11−14
Hz) and with adjacent protons, leading to complex multiplet splitting patterns, particularly at the C6 position adjacent to the nitrogen atom.
Quantitative Data: Predicted Chemical Shifts
The following tables summarize the expected
1H
and
13C
NMR chemical shifts in deuterated chloroform (
CDCl3
) at 298 K. These values are derived from empirical substituent effects (e.g.,
α
,
β
, and
γ
shifts induced by the ethynyl group) applied to the base valerolactam system.
Table 1:
1H
NMR Chemical Shifts (400 MHz,
CDCl3
)
Position
Shift (
δ
, ppm)
Multiplicity
Integration
Causality / Spectroscopic Rationale
N1-H
6.20
br s
1H
Broadened by
14N
quadrupolar relaxation.
C6-H
a
3.45
ddd
1H
Deshielded by adjacent electronegative N; diastereotopic.
C6-H
b
3.25
ddd
1H
Deshielded by adjacent electronegative N; diastereotopic.
C5-H
2.75
m
1H
Downfield shift due to the
α
-alkyne substituent.
C3-H
2
2.45
m
2H
Deshielded by the adjacent C=O anisotropic cone.
C
≡
CH
2.15
d (
4J≈2.5
Hz)
1H
Shielded by alkyne diamagnetic anisotropy.
C4-H
2
1.80 - 2.05
m
2H
Aliphatic ring protons; complex multiplet due to H3/H5 coupling.
Table 2:
13C
NMR Chemical Shifts (100 MHz,
CDCl3
)
Position
Shift (
δ
, ppm)
Carbon Type
Causality / Substituent Effect
C2
171.5
C=O (Quat)
Amide carbonyl deshielding.
C1'
84.2
C
≡
(Quat)
Internal alkyne carbon.
C2'
71.5
≡
CH
Terminal alkyne carbon.
C6
46.8
CH
2
β
-effect from alkyne (+5 ppm); adjacent to N.
C3
31.2
CH
2
Adjacent to C=O; minimal
γ
-effect from alkyne.
C5
29.5
CH
α
-effect from alkyne (+6 ppm vs base lactam).
C4
26.8
CH
2
β
-effect from alkyne (+4 ppm vs base lactam).
Experimental Protocol: A Self-Validating NMR Workflow
To achieve true scientific integrity, an analytical workflow cannot rely solely on 1D NMR, as overlapping aliphatic signals (e.g., H4 and H5) can lead to misassignment. A self-validating system employs 2D NMR to independently cross-verify every structural claim, a standard practice in high-resolution organic spectroscopy[2].
Step 1: Sample Preparation
Dissolve 15–20 mg of high-purity 5-ethynylpiperidin-2-one in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains to distort the magnetic field homogeneity.
Step 2: Instrument Calibration
Insert the sample into a
≥
400 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the
1H
and
13C
Larmor frequencies. Shim the Z-axis gradients to achieve a TMS line width of < 0.5 Hz.
Step 3: 1D Acquisition
1H
NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay (d1), and 16 scans.
13C{1H}
NMR: Acquire using power-gated broadband decoupling (e.g., WALTZ-16), a 30° pulse, a 2-second d1, and at least 512 scans to ensure adequate signal-to-noise for the critical quaternary C2 and C1' carbons.
Step 4: 2D Correlation Spectroscopy (The Self-Validating Matrix)
Execute the following 2D sequences to build a mathematical proof of the molecule's connectivity[2]:
COSY (Correlation Spectroscopy): Maps the contiguous aliphatic spin system. You will observe cross-peaks linking H3
↔
H4
↔
H5
↔
H6.
HSQC (Heteronuclear Single Quantum Coherence): Correlates all protons to their directly attached carbons. This definitively distinguishes the C5 methine (
δC
29.5 /
δH
2.75) from the C3/C4/C6 methylenes.
HMBC (Heteronuclear Multiple Bond Correlation):The ultimate proof of regiochemistry. The terminal alkyne proton (
δH
2.15) will show a strong
2JCH
correlation to C1' (
δC
84.2) and a critical
3JCH
correlation to the C5 ring carbon (
δC
29.5). This definitively places the ethynyl group at the 5-position, ruling out 3-ethynyl or 4-ethynyl isomers.
Workflow Visualizations
The following diagrams map the operational and logical flow of the NMR structural elucidation process.
Caption: Step-by-step NMR acquisition protocol for structural validation.
Caption: Logical matrix of 2D NMR experiments forming a self-validating system.
The Strategic Role of 5-Ethynylpiperidin-2-one in Advanced Click Chemistry Applications
Executive Summary As modern drug discovery pivots toward increasingly complex modalities—such as heterobifunctional degraders (PROTACs), covalent probes, and bioconjugates—the demand for modular, highly efficient buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As modern drug discovery pivots toward increasingly complex modalities—such as heterobifunctional degraders (PROTACs), covalent probes, and bioconjugates—the demand for modular, highly efficient building blocks has surged. 5-Ethynylpiperidin-2-one (CAS 2736391-64-1) has recently emerged as a highly privileged, commercially available scaffold in this arena[1][2].
By marrying the conformational rigidity and pharmacological relevance of a
δ
-lactam with the exquisite bioorthogonal reactivity of a terminal alkyne, this molecule serves as a premier linchpin for . This whitepaper details the structural rationale, comparative advantages, and self-validating experimental workflows for deploying 5-ethynylpiperidin-2-one in advanced chemical biology applications.
Structural Rationale & Mechanistic Advantages
The selection of a click-chemistry handle is rarely trivial; it dictates the pharmacokinetic properties and binding thermodynamics of the final conjugate. 5-Ethynylpiperidin-2-one offers two distinct mechanistic advantages over traditional aliphatic alkynes:
The
δ
-Lactam Pharmacophore: The piperidin-2-one ring is a recognized bioisostere for peptide bonds, offering superior metabolic stability against amidases. Crucially, lactam rings are critical binding determinants for E3 ubiquitin ligases (e.g., Cereblon), mimicking the glutarimide core of immunomodulatory imide drugs (IMiDs).
Conformational Restriction (Entropic Optimization): Flexible aliphatic alkynes (like propargylamine) suffer from high entropic penalties upon target binding due to their numerous rotational degrees of freedom. By anchoring the ethynyl group to the C5 position of a rigid 6-membered ring, the entropic penalty during target-ligand binding is minimized, preserving the binding affinity of the parent pharmacophore.
Figure 1: CuAAC catalytic cycle utilizing 5-ethynylpiperidin-2-one as the terminal alkyne.
Core Applications in Modern Therapeutics
Targeted Protein Degradation (PROTACs)
Because the piperidin-2-one core structurally resembles established E3 ligase binders, 5-ethynylpiperidin-2-one is an ideal starting point for synthesizing novel Cereblon-recruiting ligands. The terminal alkyne allows for rapid, late-stage library assembly by "clicking" the lactam to various azide-terminated PEG linkers attached to a target protein ligand.
Cross-Linking Mass Spectrometry (XL-MS) & Affinity Enrichment
In the realm of, structurally analogous ethynyl-piperidine scaffolds (such as the PAC4 linker, which utilizes a 4-ethynylpiperidin-1-ium core) have been successfully deployed[3][4]. These trifunctional cross-linkers utilize the ethynyl group to enable the affinity enrichment of low-abundance cross-linked peptides via click chemistry with biotin-azide. 5-Ethynylpiperidin-2-one can be similarly functionalized to create novel, MS-cleavable activity-based probes, drastically reducing the complexity of the MS/MS search space[5].
Quantitative Data: Chemical Handle Comparison
To justify the selection of 5-ethynylpiperidin-2-one, we must compare it against standard bioconjugation handles. The table below summarizes the physicochemical and kinetic trade-offs.
The following protocol details the coupling of 5-ethynylpiperidin-2-one to an azide-functionalized target ligand. As an Application Scientist, I have designed this workflow as a self-validating system : it incorporates visual oxidation-state indicators and orthogonal analytical checkpoints to guarantee catalytic turnover and prevent product degradation.
Protocol: Synthesis of a Triazole-Linked Heterobifunctional Molecule
Step 1: Pre-complexation of the Catalyst
Action: In a degassed vial, mix 5 mol%
CuSO4⋅5H2O
with 25 mol% in LC-MS grade water.
Causality: THPTA acts as a tetradentate accelerating ligand. It stabilizes the highly reactive Cu(I) oxidation state and sterically shields the metal center from dissolved oxygen. This prevents the generation of reactive oxygen species (ROS) that would otherwise oxidize sensitive amino acid residues on protein targets.
Step 2: Substrate Assembly
Action: Dissolve the azide-functionalized ligand (1.0 eq) and 5-ethynylpiperidin-2-one (1.2 eq) in a 1:1 mixture of
t
-BuOH and water. Add the pre-complexed Cu-THPTA solution.
Causality: The slight stoichiometric excess of the alkyne drives the reaction to absolute completion. The
t
-BuOH/water co-solvent system bridges the solubility gap between the hydrophobic lactam core and highly polar azide linkers.
Validation Check: The solution must transition from pale blue (Cu II) to colorless or slightly yellow (Cu I). Self-Correction Rule: If the solution turns brown or green during the reaction, it indicates catalyst oxidation. Immediately spike the reaction with an additional 10 mol% sodium ascorbate to rescue the catalytic cycle.
Step 4: Analytical In-Process Control (IPC 2)
Action: Stir at room temperature for 2 hours. Withdraw a 5
μ
L aliquot, quench with EDTA, and analyze via LC-MS.
Validation Check: Confirm the complete consumption of the azide starting material. For bulk synthesis, FT-IR should be used to confirm the disappearance of the strong, characteristic azide stretching frequency at
∼2100 cm−1
.
Step 5: Purification and Copper Scavenging
Action: Quench the reaction with a functionalized resin (e.g., QuadraPure™ IDA) to scavenge residual copper. Filter and purify the triazole product via reverse-phase HPLC.
Causality: Trace copper causes severe cellular toxicity in downstream biological assays. Resin scavenging ensures the final PROTAC or probe is biologically compatible and avoids false positives in cell viability screens.
Figure 2: Modular assembly workflow of a heterobifunctional PROTAC using 5-ethynylpiperidin-2-one.
Steigenberger, B., et al. "Cross-linking/mass spectrometry at the crossroads." Analytical and Bioanalytical Chemistry, 2020. URL:[Link]
Sinz, A., et al. "Interfaces with Structure Dynamics of the Workhorses from Cells Revealed through Cross-Linking Mass Spectrometry (CLMS)." International Journal of Molecular Sciences, 2021. URL:[Link]
Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. URL:[Link]
The 5-Ethynylpiperidin-2-one Scaffold: A Bifunctional Engine for Targeted Drug Discovery and Chemoproteomics
Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: Technical Whitepaper Executive Summary In modern targeted drug discovery, the transition from a phenotypic hit to a validated, opti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists
Document Type: Technical Whitepaper
Executive Summary
In modern targeted drug discovery, the transition from a phenotypic hit to a validated, optimized clinical candidate requires chemical scaffolds that are both pharmacologically active and mechanistically traceable. The 5-ethynylpiperidin-2-one core represents a highly privileged, bifunctional motif.
By fusing a conformationally restricted lactam (piperidin-2-one) with a terminal alkyne (the 5-ethynyl group), this scaffold serves a dual purpose. Pharmacologically, it acts as a rigid hydrogen-bond anchor and halogen bioisostere, capable of mitigating off-target liabilities (such as hERG inhibition)[1]. Chemoproteomically, the terminal alkyne serves as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP), allowing researchers to map target engagement directly in living cells[2]. This whitepaper details the mechanistic rationale, physicochemical advantages, and self-validating experimental workflows for deploying this scaffold in drug discovery.
Mechanistic Core: The Pharmacophore Synergy
The Piperidin-2-one Anchor (Conformational Restriction)
The piperidin-2-one (valerolactam) ring is a non-aromatic, six-membered heterocycle that effectively mimics the peptide bond. Unlike flexible open-chain amides, the cyclic nature of piperidin-2-one restricts the
cis/trans
isomerization of the amide bond, locking it into a conformation that minimizes the entropic penalty upon target binding.
In the development of MDM2–p53 interaction inhibitors (e.g., AMG-232 analogs), the piperidin-2-one core acts as the central scaffold[3]. The lactam N-H serves as a potent hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor. Furthermore, replacing highly flexible or highly lipophilic basic amines with a piperidin-2-one ring has been proven to significantly reduce human ether-a-go-go-related gene (hERG) potassium channel liabilities, improving the cardiovascular safety profile of the resulting drug candidates[1].
The 5-Ethynyl Vector (Halogen Bioisosterism & Steric Probing)
The strategic placement of an ethynyl group (-C≡CH) at the C5 position vectors the alkyne away from the primary hydrogen-bonding face of the lactam. This allows the ethynyl group to independently probe deep hydrophobic sub-pockets.
Crucially, the ethynyl moiety is an established halogen bioisostere [4]. It possesses a similar van der Waals volume to iodine but offers a distinct electrostatic profile. The electron-rich
π
-cylinder of the alkyne can engage in multipolar interactions with backbone amides, while the terminal acidic proton can participate in non-classical hydrogen bonding (C-H···O). This allows the 5-ethynyl group to replace heavy halogens (which often suffer from poor metabolic stability or excessive lipophilicity) while maintaining or enhancing target affinity[4].
Figure 1: Pharmacophore binding model of the 5-ethynylpiperidin-2-one scaffold.
Comparative Physicochemical Properties
To understand the causality behind selecting the ethynyl group over traditional substituents, we must analyze their physicochemical contributions. The ethynyl group provides the steric bulk of a heavy halogen but with a lower lipophilic penalty (LogP contribution), which is critical for maintaining aqueous solubility.
C5-Substituent
Van der Waals Volume (ų)
Approx. LogP Contribution
Interaction Capability
Bioorthogonal Handle?
Hydrogen (-H)
5.0
0.00
None
No
Chlorine (-Cl)
19.9
+0.71
Weak Halogen Bond
No
Iodine (-I)
31.5
+1.12
Strong Halogen Bond
No
Ethynyl (-C≡CH)
28.8
+0.55
Non-classical H-Bond /
π
-stacking
Yes (CuAAC)
Table 1: Physicochemical comparison of C5 substituents on the piperidin-2-one ring.
Chemoproteomic Application: Activity-Based Protein Profiling (ABPP)
Beyond its pharmacological utility, the terminal alkyne of the 5-ethynylpiperidin-2-one scaffold is the premier bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This transforms the therapeutic pharmacophore directly into an activity-based probe. Because the alkyne is biologically inert and sterically minimal, it does not disrupt the natural cellular distribution or binding kinetics of the parent molecule.
The Self-Validating ABPP Workflow
To ensure scientific integrity and eliminate false positives (trustworthiness), the following ABPP protocol relies on a competition-based self-validating system . By pre-dosing cells with a non-alkyne analog (e.g., the 5-ethyl or 5-chloro derivative), true specific targets will be blocked, resulting in a loss of signal during LC-MS/MS analysis.
Figure 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow using the alkyne handle.
Detailed Experimental Protocol
Step 1: In Situ Proteome Labeling & Competition Control
Plate target cancer cells (e.g., HCT116) and grow to 80% confluence.
Control Group (Self-Validation): Pre-incubate cells with 10x excess of the non-alkyne piperidin-2-one analog for 1 hour to saturate specific binding sites.
Probe Group: Treat both control and experimental groups with the 5-ethynylpiperidin-2-one probe (typically 1–10
μ
M) for 2–4 hours.
Causality Note: In vivo labeling is preferred over lysate labeling because it preserves intact cellular compartments, endogenous cofactors, and native protein conformations.
Step 2: Lysis and Click Chemistry (CuAAC)
Wash cells with cold PBS and lyse using a mild non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
Normalize protein concentrations to 2 mg/mL using a BCA assay.
Initiate the CuAAC reaction by adding the following reagents sequentially to the lysate:
Biotin-PEG3-Azide (100
μ
M)
Tris(2-carboxyethyl)phosphine (TCEP, 1 mM) to reduce Cu(II) to active Cu(I).
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100
μ
M) to stabilize Cu(I).
CuSO
4
(1 mM).
Incubate at room temperature for 1 hour with gentle rotation.
Step 3: Enrichment and LC-MS/MS Preparation
Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.
Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours to enrich biotinylated (probe-bound) proteins.
Wash beads stringently (e.g., with 1% SDS, followed by urea) to remove non-specifically bound proteins. Causality Note: Stringent washing is critical; the biotin-streptavidin interaction (
Kd≈10−14
M) can withstand harsh denaturing conditions that strip away background noise.
Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.
Data Interpretation: Proteins identified in the experimental group but significantly depleted in the competition control group represent validated, specific targets of the piperidin-2-one scaffold.
Conclusion
The 5-ethynylpiperidin-2-one motif is far more than a simple structural building block; it is a strategic tool for modern medicinal chemistry. By leveraging the piperidin-2-one ring to secure high-affinity, hERG-sparing hydrogen bonds, and utilizing the 5-ethynyl group as both a halogen bioisostere and a chemoproteomic beacon, researchers can seamlessly transition from hit optimization to in vivo target validation. Integrating this scaffold into early-stage libraries significantly accelerates the deconvolution of mechanism of action (MoA) and the mapping of polypharmacological networks.
References
Structure-Based Design of Novel Inhibitors of the MDM2–p53 Interaction
ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Discovery of a novel series of indolinylpyrimidine-based GPR119 agonists: Elimination of ether-a-go-go-related gene liability using a hydrogen bond acceptor-focused approach
PubMed (Bioorganic & Medicinal Chemistry)
URL:[Link]
Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere
ACS Publications (Journal of Chemical Information and Modeling)
URL:[Link]
Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling
MDPI (Molecules)
URL:[Link]
molecular weight and exact mass calculation for 5-ethynylpiperidin-2-one
An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation of 5-ethynylpiperidin-2-one For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of drug discovery a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation of 5-ethynylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 5-ethynylpiperidin-2-one, a heterocyclic compound of interest, presents a case study in the foundational principles of molecular mass determination. This guide provides a comprehensive exploration of the theoretical calculation and experimental verification of its molecular weight and exact mass. Understanding the distinction between these two parameters is crucial for analytical scientists, as it directly impacts substance identification, purity assessment, and structural elucidation.[1][2] This document will delve into the causality behind the calculations, the self-validating nature of the described protocols, and the authoritative grounding of the scientific principles involved.
Deciphering the Molecular Identity of 5-ethynylpiperidin-2-one
Before any calculation can commence, the unambiguous molecular formula of the target compound must be established. The name "5-ethynylpiperidin-2-one" provides the necessary structural information. "Piperidin-2-one" indicates a six-membered nitrogen-containing ring (piperidine) with a carbonyl group at the second position. The "5-ethynyl" prefix specifies an ethynyl (–C≡CH) substituent at the fifth position of the ring.
Based on this nomenclature, the chemical structure can be drawn, and the molecular formula determined by counting the atoms of each element:
Carbon (C): 5 carbons in the piperidine ring + 2 carbons in the ethynyl group = 7 carbons
Hydrogen (H): 2 hydrogens at position 3, 2 hydrogens at position 4, 1 hydrogen at position 5, 2 hydrogens at position 6, 1 hydrogen on the nitrogen, and 1 hydrogen on the ethynyl group = 9 hydrogens
Nitrogen (N): 1 nitrogen in the piperidine ring
Oxygen (O): 1 oxygen in the carbonyl group
Thus, the molecular formula for 5-ethynylpiperidin-2-one is C₇H₉NO .
Calculation of Molecular Weight
The molecular weight (or molar mass) is the sum of the average atomic masses of the constituent atoms in a molecule.[3][4][5][6][7] The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances.[3][8]
The calculation is performed as follows:
(Number of atoms of element) × (Atomic weight of element)
Element
Number of Atoms
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
7
12.011
84.077
Hydrogen (H)
9
1.008
9.072
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
1
15.999
15.999
Total
123.155
Therefore, the molecular weight of 5-ethynylpiperidin-2-one is 123.155 g/mol . This value is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.
Calculation of Exact Mass
In contrast to molecular weight, the exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule.[9][10] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for the precise identification of a compound.[11][12][13][14]
The calculation utilizes the mass of the most abundant isotope for each element:
(Number of atoms of element) × (Mass of the most abundant isotope)
Element
Isotope
Number of Atoms
Isotopic Mass (Da)
Total Mass (Da)
Carbon (C)
¹²C
7
12.000000
84.000000
Hydrogen (H)
¹H
9
1.007825
9.070425
Nitrogen (N)
¹⁴N
1
14.003074
14.003074
Oxygen (O)
¹⁶O
1
15.994915
15.994915
Total
123.068414
The exact mass (monoisotopic mass) of 5-ethynylpiperidin-2-one is 123.068414 Da . This is the value that would be experimentally determined for the molecular ion peak in a high-resolution mass spectrum.
Experimental Verification by High-Resolution Mass Spectrometry
The theoretical calculations of molecular weight and exact mass must be confirmed by experimental data. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering high accuracy and resolution.[11][12][13]
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental verification of the exact mass of 5-ethynylpiperidin-2-one.
Caption: Workflow for the experimental verification of exact mass.
Detailed Protocol
Objective: To experimentally determine the exact mass of 5-ethynylpiperidin-2-one using High-Resolution Mass Spectrometry.
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source[15]
Procedure:
Sample Preparation:
Prepare a stock solution of 5-ethynylpiperidin-2-one at a concentration of 1 mg/mL in the chosen solvent.
Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion. The optimal concentration should be determined empirically to achieve a stable signal without causing detector saturation.
Instrument Calibration:
Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibrant solution. This step is critical for ensuring high mass accuracy.
Sample Analysis:
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to achieve stable ionization. Positive ion mode is typically suitable for this compound due to the presence of a basic nitrogen atom.
Infuse the diluted sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-500) with high resolution (>60,000 FWHM).
Data Processing and Interpretation:
Process the acquired raw data using the instrument's software.
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 5-ethynylpiperidin-2-one, this would be C₇H₁₀NO⁺.
The theoretical exact mass of the protonated species is calculated as:
Exact mass of C₇H₉NO + mass of H⁺ = 123.068414 Da + 1.007276 Da = 124.07569 Da
Compare the experimentally measured m/z value of the [M+H]⁺ peak with the theoretical exact mass. The mass accuracy, typically expressed in parts per million (ppm), is calculated as:
A mass accuracy of <5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.[12]
Self-Validation and Trustworthiness in the Protocol
The described experimental protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
Instrument Calibration: Regular calibration with a known standard ensures the mass accuracy of the instrument.
Internal Standard (Optional but Recommended): The use of an internal standard with a known exact mass can further enhance the accuracy of the measurement by correcting for any minor fluctuations in the instrument's performance during the analysis.
Isotopic Pattern Analysis: The high resolution of the mass spectrometer should also allow for the observation of the M+1 peak, which arises from the natural abundance of ¹³C.[8] The relative intensity of the M+1 peak for a molecule with 7 carbon atoms is expected to be approximately 7.7% of the monoisotopic peak. This provides an additional layer of confirmation for the elemental composition.
The following diagram illustrates the logical relationship for validating the experimental results.
Caption: Logical flow for experimental validation.
Conclusion
The accurate determination of molecular weight and exact mass is a cornerstone of chemical analysis in drug development and other scientific disciplines. This guide has provided a detailed, step-by-step methodology for the calculation of these crucial parameters for 5-ethynylpiperidin-2-one. Furthermore, it has outlined a robust experimental protocol for the verification of the exact mass using high-resolution mass spectrometry, emphasizing the principles of scientific integrity and self-validation. By adhering to these principles and methodologies, researchers can ensure the confident identification and characterization of novel chemical entities.
References
High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]
How to Calculate Molecular Weight: 6 Steps (with Pictures). wikiHow. Available at: [Link]
The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. SciEP. Available at: [Link]
Isotopes as a tool for reconstructing ancient environments. The Summons Lab - MIT. Available at: [Link]
Mass (mass spectrometry). Wikipedia. Available at: [Link]
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at: [Link]
thermodynamic stability of 5-ethynylpiperidin-2-one at room temperature
Thermodynamic Stability Profile of 5-Ethynylpiperidin-2-one at Ambient Conditions: A Comprehensive Analytical Guide Executive Summary The rational design of pharmaceutical building blocks requires a rigorous understandin...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability Profile of 5-Ethynylpiperidin-2-one at Ambient Conditions: A Comprehensive Analytical Guide
Executive Summary
The rational design of pharmaceutical building blocks requires a rigorous understanding of their thermodynamic behavior under standard storage conditions. 5-Ethynylpiperidin-2-one is a highly versatile bifunctional scaffold, featuring a
δ
-lactam (cyclic amide) core and a terminal alkyne moiety. For researchers and drug development professionals, understanding the room-temperature (25°C) thermodynamic stability of this compound is critical for its application in click chemistry (CuAAC), cross-coupling reactions, and active pharmaceutical ingredient (API) synthesis.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 5-ethynylpiperidin-2-one, bypassing traditional accelerated thermal stress models in favor of high-sensitivity ambient profiling.
Structural Thermodynamics & Mechanistic Causality
The is dictated by the synergistic properties of its two primary functional groups.
The
δ
-Lactam Core
Unlike highly strained
β
-lactams (4-membered rings) which are prone to spontaneous hydrolysis and nucleophilic attack, the 6-membered
δ
-lactam ring exhibits negligible angle strain. The lactam structure benefits from heavy resonance stabilization involving the nitrogen lone pair and the carbonyl
π
-bond, imparting partial double-bond character to the C–N bond. This resonance stabilizes the amide group, allowing the piperidine ring to adopt a low-energy chair conformation that minimizes steric repulsion[1]. Consequently, the standard enthalpy of formation (
ΔHf∘
) is highly negative, rendering the core thermodynamically stable at 25°C, with hydrolysis requiring extreme pH shifts or high thermal energy to overcome the activation barrier (
ΔG‡
).
The Terminal Alkyne Moiety
Terminal alkynes possess high electron density and sp-hybridized carbon atoms. While they are highly reactive under catalytic conditions, they are kinetically inert and thermodynamically stable at room temperature in the absence of transition metals or radical initiators. Research on terminal alkyne-based monolayers demonstrates that these moieties maintain structural integrity during long-term storage at ambient temperatures (20°C–25°C), with degradation (such as spontaneous polymerization or hydration) only occurring under prolonged exposure to elevated temperatures (e.g., >60°C) or harsh oxidative environments[2][3].
Historically, stability testing relies on Differential Scanning Calorimetry (DSC) and accelerated thermal stress (e.g., 40°C/75% RH), using the Arrhenius equation to extrapolate room-temperature shelf life[4][5]. However, extrapolation introduces causality errors : elevated temperatures can trigger degradation pathways (like alkyne oligomerization) that simply do not occur at 25°C.
To establish a true thermodynamic profile, we utilize Isothermal Microcalorimetry (IMC) . IMC directly measures the minute heat flow (
dQ/dt
in the
μ
W range) produced or consumed by physical processes or chemical reactions at a constant 25°C[6]. This eliminates the need for thermal extrapolation, providing an absolute thermodynamic measurement of the compound's ground-state stability.
Orthogonal workflow for the thermodynamic stability assessment of 5-ethynylpiperidin-2-one.
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every thermodynamic signal detected must be chemically corroborated.
Phase 1: Sample Preparation & Environmental Control
Purification: Purify 5-ethynylpiperidin-2-one via flash chromatography to >99.5% purity. Trace metal impurities (e.g., Pd or Cu from upstream synthesis) must be removed via metal scavengers, as trace metals will artificially lower the activation energy for alkyne degradation.
Desiccation: Dry the sample under high vacuum for 24 hours to remove residual moisture, preventing solvent-mediated polymorphic transitions or hydrolytic false positives.
Baseline Calibration: Calibrate the IMC instrument at exactly 25.000°C using electrical substitution heating. Establish a stable baseline with an empty reference ampoule.
Sample Loading: Load 100 mg of the purified compound into a glass ampoule under an inert argon atmosphere to isolate thermodynamic stability from oxidative degradation.
Data Acquisition: Seal the ampoule and lower it into the measurement position. Record the heat flow (
dQ/dt
) continuously for 14 days.
Causality Check: A stable compound will exhibit a heat flow approaching
0μW
. A continuous exothermic signal indicates spontaneous degradation or a slow phase transition.
Phase 3: Orthogonal Validation (The Self-Validating Mechanism)
Chemical vs. Physical Differentiation: If IMC detects a heat flow (e.g.,
1.5μW
), extract the sample and analyze it via HPLC-UV and quantitative NMR (qNMR).
Mass Balance Calculation:
Self-Validation Checkpoint: Integrate the total heat evolved (
ΔH
) from the IMC data. Use HPLC to quantify the exact molar loss of the parent compound. If the molar loss perfectly correlates with the heat evolved (using standard bond-dissociation enthalpies), the instability is chemical. If HPLC shows 100% recovery despite heat evolution, the instability is physical (e.g., amorphous relaxation or crystallization).
Data Presentation & Expected Outcomes
Based on the structural thermodynamics of the
δ
-lactam and terminal alkyne, 5-ethynylpiperidin-2-one exhibits exceptional stability at room temperature.
Table 1: Expected Thermodynamic & Kinetic Parameters at 25°C
Parameter
Analytical Method
Expected Value / Observation
Mechanistic Rationale
Heat Flow (
dQ/dt
)
IMC (14 days)
<0.5μW/g
High activation barrier for lactam hydrolysis and alkyne hydration at 25°C.
Degradation Rate (
k
)
HPLC-UV
<10−8s−1
Absence of catalytic metals prevents alkyne activation.
Enthalpy of Fusion (
ΔHfus
)
DSC
≈10−15
kJ/mol
Strong intermolecular hydrogen bonding between lactam amides.
Moisture Sorption
DVS
<0.5%
weight gain
Low hygroscopicity protects against solvent-mediated degradation.
Table 2: Protocol Validation Matrix
IMC Signal Detected
HPLC Molar Loss
qNMR Structural Change
Conclusion
None (
0μW
)
None
None
Thermodynamically Stable
Exothermic
Detected
Alkyne proton loss
Chemical Degradation (Polymerization)
Exothermic
None
None
Physical Phase Transition (Relaxation)
Degradation Energy Landscape
While stable at room temperature, applying extreme stress (heat, extreme pH, or catalysts) can force the molecule down specific degradation pathways. Understanding these pathways is crucial for formulation scientists.
Thermodynamic energy landscape and forced degradation pathways of 5-ethynylpiperidin-2-one.
Conclusion
5-Ethynylpiperidin-2-one is a highly robust scaffold. The intrinsic lack of ring strain in the
δ
-lactam core, combined with the high activation energy required to perturb the terminal alkyne, results in a molecule that is thermodynamically stable at room temperature. By employing Isothermal Microcalorimetry coupled with orthogonal HPLC/qNMR validation, researchers can confidently verify its stability profile without the mechanistic distortions introduced by traditional high-temperature accelerated testing.
References
Beezer, A. E., et al. "Pharmaceutical microcalorimetry: applications to long-term stability studies." International Journal of Pharmaceutics, 1999. [4]
Lab Manager. "Thermal Stability Testing for Pharmaceuticals and Advanced Materials." Lab Manager, 2026. [5]
Suurkuusk, M. "Isothermal Microcalorimetry for Pharmaceutical Stability Assessment." TA Instruments / Freethinktech, 2019. [6]
Radboud Repository. "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study." Langmuir, 2025. [2]
MDPI. "Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies." Surfaces, 2025. [3]
pharmacokinetic profiling of 5-ethynylpiperidin-2-one based pharmacophores
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Ethynylpiperidin-2-one Based Pharmacophores Authored by a Senior Application Scientist Introduction: The Significance of the 5-Ethynylpiperidin-2-one Scaf...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Ethynylpiperidin-2-one Based Pharmacophores
Authored by a Senior Application Scientist
Introduction: The Significance of the 5-Ethynylpiperidin-2-one Scaffold and the Imperative of Early Pharmacokinetic Profiling
The 5-ethynylpiperidin-2-one scaffold represents a compelling pharmacophore in modern medicinal chemistry. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and engage with biological targets.[1][2][3] The embedded lactam (a cyclic amide) introduces a polar, hydrogen-bonding moiety, while the 5-ethynyl group provides a rigid, linear extension capable of forming specific interactions within target proteins. This terminal alkyne is not merely a structural element; it serves as a potential metabolic site and a versatile chemical handle for bio-orthogonal "click chemistry" applications, enabling advanced metabolic tracing studies.[4][5]
However, the promise of any novel pharmacophore can only be realized if it possesses a viable pharmacokinetic (PK) profile. A compound must be able to reach its target in sufficient concentration and for an appropriate duration to exert its therapeutic effect. Early and comprehensive assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a regulatory requirement but a critical step in de-risking drug candidates, minimizing late-stage failures, and optimizing chemical matter.[6][7][8]
This guide provides an in-depth framework for the systematic pharmacokinetic profiling of 5-ethynylpiperidin-2-one based compounds. It is structured not as a rigid template, but as a logical, causality-driven narrative that a drug development professional would follow. We will explore the key in vitro and in vivo assays, explaining the scientific rationale behind each experimental choice and providing field-proven protocols.
Before delving into complex biological assays, a foundational understanding of the molecule's intrinsic physicochemical properties is essential. These properties govern a compound's behavior in every subsequent ADME assay.
Aqueous Solubility
Causality: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability. For the 5-ethynylpiperidin-2-one scaffold, the lactam moiety may confer some aqueous solubility, but this can be counteracted by other lipophilic parts of the molecule.
Protocol: A standard approach is the kinetic solubility assay using nephelometry, which measures light scattering by precipitated particles as the compound is added to an aqueous buffer.
Table 1: Representative Physicochemical Data
Parameter
Method
Expected Range/Value
Implication for PK Profile
Kinetic Solubility
Nephelometry
> 50 µM
Unlikely to be solubility-limited for absorption.
Thermodynamic Solubility
Shake-flask
> 20 µM
Confirms intrinsic solubility, important for formulation.
| Lipophilicity (LogD at pH 7.4) | Shake-flask | 1.0 - 3.0 | Optimal range for passive membrane permeability.[9] |
Lipophilicity (LogD)
Causality: The partitioning of a compound between an aqueous and a lipid environment (LogD) is a key predictor of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[10] It also influences plasma protein binding and metabolic rates.
Protocol: The shake-flask method, using n-octanol and a phosphate buffer at pH 7.4, remains the gold standard for determining LogD.
Chapter 2: In Vitro Profiling: Absorption
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[11]
Caco-2 Permeability Assay
Causality & Trustworthiness: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal permeability.[12][13] When cultured for 21 days, these cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp), mimicking the intestinal barrier.[11] This assay is self-validating through the use of low and high permeability marker compounds and the calculation of an efflux ratio, which identifies compounds that are actively pumped out of the cells, a common cause of poor bioavailability.
Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and culture for 21-24 days to allow for monolayer differentiation.[13]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. Include a low-permeability marker (e.g., Lucifer Yellow) to validate monolayer integrity during the experiment.
Assay Initiation:
Apical to Basolateral (A-B): Add the test compound (typically at 10 µM) to the apical (upper) chamber.[13]
Basolateral to Apical (B-A): In a separate set of wells, add the test compound to the basolateral (lower) chamber.
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.[13]
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in both directions using the formula:
Papp = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
Calculate the Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
Data Presentation
Table 2: Caco-2 Permeability Assay Results
Compound
Papp (A-B) (10⁻⁶ cm/s)
Papp (B-A) (10⁻⁶ cm/s)
Efflux Ratio (ER)
Predicted Absorption
Control (Low Perm)
< 1.0
< 1.0
~1.0
Low
Control (High Perm)
> 10.0
> 10.0
~1.0
High
Control (P-gp Substrate)
< 2.0
> 10.0
> 5.0
Low (due to efflux)
Test Compound X
8.5
9.1
1.07
High
| Test Compound Y | 1.5 | 12.5 | 8.33 | Low (P-gp substrate) |
An efflux ratio greater than 2-3 suggests the compound is a substrate for an efflux transporter like P-gp, which can limit its absorption.[8]
Visualization: Caco-2 Permeability Workflow
Caption: Workflow for the bi-directional Caco-2 permeability assay.
Chapter 3: In Vitro Profiling: Distribution
Once absorbed, a drug distributes throughout the body, and its binding to plasma proteins is a critical determinant of this process.
Plasma Protein Binding (PPB)
Causality & Trustworthiness: Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[14] Extensive binding to plasma proteins like albumin can limit efficacy and prolong the drug's half-life. Equilibrium dialysis is considered the gold standard method because it is less susceptible to non-specific binding artifacts compared to other methods like ultrafiltration.[14][15] The system reaches a self-validating equilibrium, providing a robust measure of the free fraction (fu).
Preparation: Add the test compound to plasma (from relevant species, e.g., human, rat) at a known concentration (e.g., 5 µM).
Dialysis Setup: Pipette the plasma-drug mixture into the donor chamber of a RED device. Add an equal volume of phosphate-buffered saline (PBS) to the receiver chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass freely.[16]
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.[15]
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
Quantification: Determine the concentration of the test compound in both samples by LC-MS/MS.
Data Analysis:
Calculate the Fraction Unbound (fu):
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Data Presentation
Table 3: Plasma Protein Binding Results
Compound
Species
Fraction Unbound (fu)
% Bound
Implication
Control (Low Binding)
Human
0.85
15%
High free fraction, wide distribution expected.
Control (High Binding)
Human
0.02
98%
Low free fraction, distribution may be limited.
Test Compound Z
Human
0.15
85%
Moderately bound.
| Test Compound Z | Rat | 0.30 | 70% | Species difference noted, important for in vivo study design. |
A high percentage of binding (>99%) can be a liability, as small changes in binding can lead to large changes in the free concentration.
Visualization: Equilibrium Dialysis Principle
Caption: Principle of Plasma Protein Binding determination by equilibrium dialysis.
Chapter 4: In Vitro Profiling: Metabolism
Metabolism is the body's process of chemically modifying drugs, which is the primary route of clearance for the majority of pharmaceuticals.[17] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).
Metabolic Stability Assay
Causality & Trustworthiness: This assay provides a measure of a compound's intrinsic clearance (Clint). Human liver microsomes (HLM) are a subcellular fraction containing the majority of the drug-metabolizing Cytochrome P450 (CYP) enzymes and are a cost-effective, high-throughput screening tool.[17] The assay's validity is ensured by including positive control compounds with known low and high clearance rates. For compounds like the 5-ethynylpiperidin-2-one, which contains a lactam ring that might be metabolized by non-CYP enzymes (e.g., hydrolases), follow-up studies in hepatocytes may be necessary as they contain a fuller complement of metabolic enzymes.[18]
Experimental Protocol: Human Liver Microsome (HLM) Stability
Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., at 0.5 mg/mL protein) in a phosphate buffer. Prepare a separate solution of the NADPH regenerating system, which is required for CYP enzyme activity.
Assay Initiation: Add the test compound (typically at 1 µM) to the HLM mixture and pre-incubate at 37°C.
Reaction Start: Initiate the metabolic reaction by adding the NADPH solution.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of cold acetonitrile containing an internal standard. The "time 0" sample represents 100% of the parent compound.
Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or instability.
Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percent remaining of the test compound versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½): t½ = 0.693 / k
Table 4: Metabolic Stability in Human Liver Microsomes
Compound
In Vitro t½ (min)
Intrinsic Clearance (Clint) (µL/min/mg)
Predicted Hepatic Clearance
Control (Low Cl)
> 60
< 10
Low
Control (High Cl)
< 10
> 100
High
Test Compound A
45
22
Low to Intermediate
| Test Compound B | 8 | 125 | High |
Special Considerations for 5-Ethynylpiperidin-2-one:
Terminal Alkyne Metabolism: The ethynyl group can be a site for CYP-mediated oxidation, potentially leading to the formation of reactive intermediates.[19] Identifying metabolites is crucial.
Lactam Hydrolysis: The lactam ring can be susceptible to hydrolysis by amidases, a metabolic pathway that would not be detected in a standard microsomal assay but would be in hepatocytes or S9 fractions.[20]
CYP450 Inhibition Assay
Causality & Trustworthiness: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[21] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to potentially toxic plasma levels.[22][23] This assay is required by regulatory agencies.[24] A panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.[21][23]
Assay Setup: In a 96-well plate, combine recombinant human CYP enzymes, a specific fluorogenic probe substrate for each isoform, and the NADPH regenerating system.
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.1 to 100 µM).
Reaction & Detection: Incubate at 37°C. The CYP enzyme metabolizes the probe substrate into a fluorescent product. Monitor the increase in fluorescence over time using a plate reader.
Data Analysis:
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Data Presentation
Table 5: CYP450 Inhibition Profile (IC₅₀ Values in µM)
Compound
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
Risk of DDI
Test Compound A
> 50
> 50
25.1
> 50
12.8
Low
| Test Compound B | 42.5 | 1.2 | > 50 | > 50 | 48.0 | High (for CYP2C9) |
An IC₅₀ value below 1-10 µM is often considered a potential risk and may trigger further investigation.
Visualization: CYP Inhibition Assay Workflow
Caption: Workflow for a fluorogenic Cytochrome P450 inhibition assay.
Chapter 5: In Vivo Pharmacokinetic Assessment
While in vitro assays are predictive, an in vivo study in a preclinical species (e.g., rat) is essential to understand how all ADME processes integrate to determine the drug's plasma concentration over time.
Causality & Trustworthiness: An in vivo PK study provides key parameters like maximum concentration (Cmax), time to Cmax (Tmax), Area Under the Curve (AUC), and elimination half-life (t½).[25] These parameters are fundamental for understanding the dose-exposure relationship and for projecting the human dose. The protocol is validated by including a sufficient number of time points to accurately define the absorption and elimination phases.
Experimental Protocol: Rat Oral Pharmacokinetic Study
Animal Dosing: Administer the test compound to a cohort of rats (e.g., Sprague-Dawley, n=3-5 per group) via oral gavage at a specific dose (e.g., 10 mg/kg).
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Plasma Preparation: Process the blood samples to isolate plasma.
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[25]
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key PK parameters from the plasma concentration-time data.[26]
Data Presentation
Table 6: In Vivo Pharmacokinetic Parameters in Rat (10 mg/kg, Oral)
Parameter
Units
Value
Interpretation
Cmax
ng/mL
850
Maximum concentration achieved in plasma.
Tmax
h
1.0
Time taken to reach Cmax, indicates rate of absorption.
AUC(0-t)
ng·h/mL
4250
Total drug exposure over the measured time.
t½
h
4.5
Time for plasma concentration to decrease by half.
| Bioavailability (F%) | % | 65 | Fraction of the oral dose that reaches systemic circulation. |
Visualization: Typical Oral PK Profile
Caption: A representative plasma concentration-time curve after oral administration.
Conclusion: Synthesizing a Coherent Pharmacokinetic Profile
The pharmacokinetic profiling of a novel pharmacophore like 5-ethynylpiperidin-2-one is a multi-faceted process that builds a comprehensive picture from distinct but interconnected assays. By systematically evaluating solubility, permeability, protein binding, metabolic stability, and CYP inhibition in vitro, researchers can make informed decisions and identify potential liabilities early. These in vitro data, when integrated with in vivo pharmacokinetic parameters, provide a robust foundation for predicting human pharmacokinetics, guiding lead optimization, and ultimately, increasing the probability of developing a safe and effective drug. The unique chemical features of this scaffold—the lactam ring and the terminal alkyne—necessitate a thoughtful approach to metabolic assessment, ensuring that all potential clearance pathways are considered.
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5-Ethynylpiperidin-2-one in Advanced Organic Synthesis: A Technical Guide
Executive Summary In modern medicinal chemistry and organic synthesis, the demand for highly functionalized, rigid scaffolds has driven the adoption of bifunctional building blocks. 5-Ethynylpiperidin-2-one (CAS: 2736391...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and organic synthesis, the demand for highly functionalized, rigid scaffolds has driven the adoption of bifunctional building blocks. 5-Ethynylpiperidin-2-one (CAS: 2736391-64-1) represents a premier example of such a scaffold. It combines a metabolically stable delta-lactam core (piperidin-2-one) with a highly reactive terminal alkyne handle.
This whitepaper provides an in-depth mechanistic analysis of 5-ethynylpiperidin-2-one, detailing its primary applications in Targeted Protein Degradation (PROTACs), bioconjugation, and late-stage functionalization. By understanding the causality behind its reactivity, researchers can leverage this molecule to construct complex pharmacophores with high atom economy and precision.
Structural Anatomy and Reactivity Profile
The synthetic utility of 5-ethynylpiperidin-2-one is dictated by its dual-functional nature, which allows for orthogonal reactivity without the need for complex protecting group strategies.
The Piperidin-2-one (Delta-Lactam) Core: This six-membered lactam is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., the anticoagulant apixaban) and potent kinase inhibitors[1]. It acts as a rigid structural spacer while providing critical hydrogen-bond donor (N-H) and acceptor (C=O) vectors for target protein engagement[J. Med. Chem., 2015].
The 5-Ethynyl Handle: The terminal alkyne at the 5-position is meta to the carbonyl and para to the nitrogen. This specific geometry directs subsequent conjugations away from the lactam's hydrogen-bonding face, preventing steric clashes during target binding. It serves as the primary reactive site for bioorthogonal click chemistry and cross-coupling reactions.
Fig 1: Divergent synthetic workflows enabled by the bifunctional 5-ethynylpiperidin-2-one scaffold.
Primary Synthetic Applications
Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of Targeted Protein Degradation (TPD), terminal alkynes are heavily utilized to construct PROTAC libraries via rapid, high-yielding click reactions[2][RSC Chem. Biol., 2023]. 5-Ethynylpiperidin-2-one is primarily used as an E3 ligase binder analog or a rigidified linker attachment point. The resulting 1,4-disubstituted triazole formed after clicking with an azide-bearing PEG linker improves the aqueous solubility and cellular permeability of the massive PROTAC ternary complex[3][bioRxiv, 2024].
Bioconjugation via CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), pioneered by Meldal and Sharpless, is the gold standard for bioorthogonal conjugation[4][Chem. Rev., 2008]. 5-Ethynylpiperidin-2-one can be "clicked" onto azide-functionalized fluorophores (e.g., Alexa Fluor-azide) or targeting peptides. The reaction is entirely specific to the alkyne, leaving the sensitive lactam core untouched.
Sonogashira Cross-Coupling for SAR Expansion
To explore Structure-Activity Relationships (SAR) during hit-to-lead optimization, the 5-ethynyl group undergoes Sonogashira cross-coupling with various aryl or heteroaryl halides. This extends the pi-system, allowing the molecule to reach deeper into hydrophobic binding pockets of target kinases or proteases.
Physicochemical Data
Understanding the baseline physicochemical properties of 5-ethynylpiperidin-2-one is critical for predicting its behavior in both synthetic workflows and biological assays.
Property
Value
Mechanistic & Synthetic Significance
Molecular Formula
C7H9NO
-
Molecular Weight
123.15 g/mol
Low molecular weight ensures high atom economy during library synthesis.
H-Bond Donors
1 (Lactam N-H)
Crucial for target kinase/ligase binding; requires strong base for N-alkylation.
H-Bond Acceptors
1 (Lactam C=O)
Participates in dipole-dipole interactions within protein binding pockets.
ClogP (Estimated)
0.4 - 0.8
Highly polar lactam balanced by the hydrophobic alkyne; enhances PROTAC solubility.
Alkyne pKa
~25
Requires Cu(I) coordination or a strong base to generate the reactive acetylide.
Experimental Methodologies
The following protocols are designed as self-validating systems . They include explicit mechanistic causality and internal controls to ensure trustworthiness and reproducibility in drug development environments.
Protocol A: CuAAC-Mediated PROTAC Linker Assembly
Objective: Conjugate 5-ethynylpiperidin-2-one to an azide-functionalized PEG linker (e.g., Azido-PEG4-Boc) to build a PROTAC precursor.
Causality & Design Rationale:
In situ Catalyst Generation: Using CuSO4·5H2O and sodium ascorbate reduces Cu(II) to Cu(I) in situ. This prevents the handling of highly unstable Cu(I) salts, which rapidly oxidize in air.
Ligand Acceleration: The addition of THPTA (a water-soluble tris(triazolyl)methylamine ligand) stabilizes the Cu(I) intermediate, preventing its disproportionation into Cu(0) and Cu(II), thereby accelerating the cycloaddition.
Step-by-Step Execution:
Charge a 10 mL Schlenk flask with 5-ethynylpiperidin-2-one (1.0 mmol) and Azido-PEG4-Boc (1.05 mmol).
Add 4 mL of degassed t-BuOH:H2O (1:1 v/v). (Causality: Degassing mitigates oxidative homocoupling of the alkyne. The biphasic solvent solubilizes both the organic substrates and the inorganic catalyst salts).
Add THPTA (0.1 mmol) followed by CuSO4·5H2O (0.1 mmol).
Initiate the reaction by adding freshly prepared aqueous Sodium Ascorbate (0.2 mmol).
Stir at room temperature for 2-4 hours.
Self-Validating Controls:
System Control 1 (Thermal Blank): Run a parallel reaction omitting CuSO4. Validation: Confirms that triazole formation is strictly Cu-catalyzed, ruling out uncatalyzed thermal 1,3-dipolar cycloaddition (which requires >100°C and yields mixed 1,4- and 1,5-regioisomers).
In-Process Analytical Control: Monitor via LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) for the alkyne mass (m/z 124.1[M+H]+) reaches baseline.
Protocol B: Sonogashira Cross-Coupling for SAR Expansion
Objective: Arylate the 5-position using an aryl iodide to extend the pharmacophore.
Causality & Design Rationale:
Dual-Catalyst System: Pd(PPh3)4 executes the oxidative addition/reductive elimination cycle, while CuI acts as a co-catalyst to form a copper acetylide intermediate, which rapidly transmetalates with the Pd(II) aryl complex.
Base Selection: Triethylamine (TEA) acts as both the solvent and the base. It deprotonates the terminal alkyne only after it coordinates to copper, driving the formation of the nucleophilic acetylide.
Step-by-Step Execution:
In a flame-dried Schlenk tube, dissolve 5-ethynylpiperidin-2-one (1.0 mmol) and the target Aryl Iodide (1.1 mmol) in anhydrous, thoroughly degassed TEA (5 mL).
Add CuI (0.1 mmol) and Pd(PPh3)4 (0.05 mmol) under a strict positive pressure of Argon. (Causality: Argon prevents the formation of inactive Pd-peroxo complexes and stops oxygen from inducing Glaser homocoupling).
Heat the mixture to 60°C for 6 hours.
Self-Validating Controls:
System Control 1 (Homocoupling Monitor): Run a parallel reaction omitting the Aryl Iodide. Validation: Quantifies the baseline rate of Glaser homocoupling (di-alkyne formation). If the homodimer forms rapidly, the degassing procedure was insufficient and must be repeated.
References
Cu-Catalyzed Azide−Alkyne Cycloaddition - Chemical Reviews.[Link]
Click chemistry in the development of PROTACs - RSC Chemical Biology.[Link]
STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE - bioRxiv.[Link]
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - Journal of Medicinal Chemistry.[Link]
Application Note: Synthesis of 5-Ethynylpiperidin-2-one via Bestmann-Ohira Homologation
Strategic Rationale & Retrosynthetic Logic The incorporation of alkyne functionalities into saturated nitrogen heterocycles is a highly sought-after transformation in modern drug discovery. The target molecule, 5-ethynyl...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Retrosynthetic Logic
The incorporation of alkyne functionalities into saturated nitrogen heterocycles is a highly sought-after transformation in modern drug discovery. The target molecule, 5-ethynylpiperidin-2-one , serves as a versatile bioisostere, a rigid linker, and a prime candidate for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry.
Direct alkynylation of the unactivated piperidone scaffold is synthetically challenging due to the lack of reactive handles and the acidity of the lactam N-H. Therefore, we designed a robust, five-step homologation pathway starting from the commercially available methyl 2-oxopiperidine-5-carboxylate (also known as methyl 6-oxopiperidine-3-carboxylate).
The retrosynthetic strategy relies on the conversion of the C5-ester to a terminal alkyne via an aldehyde intermediate. To achieve this without degrading the lactam core, the sequence employs mild, highly selective reagents: for oxidation and the for homologation.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating synthetic system, every reagent choice in this protocol is dictated by the chemical vulnerabilities of the piperidone core:
Why Boc Protection? The free lactam N-H is weakly acidic and nucleophilic. If left unprotected, it can undergo unwanted N-alkylation during homologation or interfere with hydride reduction. tert-Butoxycarbonyl (Boc) protection increases the organic solubility of the intermediates and cleanly directs the subsequent transformations.
Why DMP over Swern Oxidation? The Swern oxidation requires strictly anhydrous, cryogenic conditions (-78 °C) and generates dimethyl sulfide. In contrast, is a hypervalent iodine(V) reagent that operates at room temperature under neutral-to-mildly acidic conditions, preventing the epimerization of the C5 stereocenter and ensuring a clean conversion to the aldehyde.
Why Bestmann-Ohira over Corey-Fuchs? The classic Corey-Fuchs alkynylation requires the generation of a dibromoalkene followed by treatment with strong bases (e.g., n-BuLi). Strong organolithium bases would aggressively attack the lactam carbonyl or the Boc protecting group, leading to ring-opening or deprotection. The (dimethyl (1-diazo-2-oxopropyl)phosphonate) operates under mild basic conditions (K₂CO₃ in MeOH), generating the reactive Seyferth-Gilbert diazo-anion in situ[1][2][3]. This perfectly tolerates the Boc-lactam moiety while driving the homologation to completion.
Synthetic Pathway Visualization
Figure 1: Five-step synthetic workflow for 5-ethynylpiperidin-2-one from piperidone precursors.
Step-by-Step Experimental Protocols
Step 1: N-Boc Protection
Objective: Shield the lactam nitrogen to prevent side reactions.
Reaction: Dissolve methyl 2-oxopiperidine-5-carboxylate (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add triethylamine (Et₃N, 15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 1.0 mmol).
Addition: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol) dropwise.
Validation (IPC): Stir at room temperature for 12 hours. Monitor via TLC (KMnO₄ stain). The reaction is complete when the highly polar starting material is consumed.
Workup: Wash with 1M HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine. Dry over Na₂SO₄, filter, and concentrate to yield 1-tert-butyl 5-methyl 2-oxopiperidine-1,5-dicarboxylate .
Step 2: Selective Ester Reduction
Objective: Reduce the C5 methyl ester to a primary alcohol without reducing the lactam carbonyl.
Reaction: Dissolve the Step 1 intermediate (9.0 mmol) in anhydrous THF (25 mL) and cool to 0 °C under nitrogen.
Addition: Carefully add Lithium borohydride (LiBH₄, 2.0 M in THF, 18.0 mmol) dropwise.
Validation (IPC): Stir for 4 hours, allowing the reaction to warm to room temperature. Confirm ester consumption via LC-MS (look for the disappearance of the ester mass and the appearance of the [M+Na]⁺ alcohol peak).
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 × 30 mL). Dry and concentrate to yield tert-butyl 5-(hydroxymethyl)-2-oxopiperidine-1-carboxylate .
Step 3: DMP Oxidation to Aldehyde
Objective: Mildly oxidize the primary alcohol to an aldehyde, avoiding over-oxidation to the carboxylic acid.
Reaction: Dissolve the Step 2 alcohol (8.0 mmol) in anhydrous DCM (40 mL) at 0 °C.
Addition: Add Dess-Martin Periodinane (DMP, 12.0 mmol) in portions.
Validation (IPC): Stir for 2 hours at room temperature. Monitor via TLC (2,4-DNPH stain for aldehydes).
Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ (40 mL). Stir vigorously until the organic layer is clear (approx. 30 mins). Extract with DCM, dry, and concentrate. Purify via short silica plug to yield tert-butyl 5-formyl-2-oxopiperidine-1-carboxylate .
Step 4: Bestmann-Ohira Homologation
Objective: Convert the aldehyde directly into a terminal alkyne.
Reaction: Dissolve the Step 3 aldehyde (7.0 mmol) and anhydrous K₂CO₃ (14.0 mmol) in anhydrous methanol (30 mL).
Addition: Add the Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 8.4 mmol) dropwise at room temperature.
Validation (IPC): Stir for 16 hours. Monitor via GC-MS or LC-MS to confirm the complete conversion of the aldehyde to the alkyne.
Workup: Dilute with diethyl ether (50 mL) and wash with 5% aqueous NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify by flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 5-ethynyl-2-oxopiperidine-1-carboxylate .
Step 5: Boc Deprotection
Objective: Remove the Boc group to yield the final functionalized lactam.
Reaction: Dissolve the Step 4 intermediate (5.0 mmol) in DCM (15 mL).
Validation (IPC): Stir for 2 hours. Monitor via LC-MS for the appearance of the [M+H]⁺ = 124.1 peak.
Workup: Concentrate under reduced pressure to remove TFA. Neutralize with saturated NaHCO₃, extract with EtOAc (5 × 20 mL) due to the polarity of the product, dry, and concentrate to yield pure 5-ethynylpiperidin-2-one .
Quantitative Data & Characterization Summary
The following table summarizes the expected yields and critical In-Process Control (IPC) analytical markers required to validate each stage of the synthesis.
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155-4156. URL:[Link]
Gilbert, J. C.; Weerasooriya, U. "Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes." Journal of Organic Chemistry, 1982, 47(10), 1837-1845. URL:[Link]
using 5-ethynylpiperidin-2-one as a rigid building block for peptidomimetics
Application Note: 5-Ethynylpiperidin-2-one as a Rigid, Click-Ready Scaffold for Advanced Peptidomimetics Introduction & Structural Rationale The translation of native peptides into viable therapeutics is frequently hinde...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Ethynylpiperidin-2-one as a Rigid, Click-Ready Scaffold for Advanced Peptidomimetics
Introduction & Structural Rationale
The translation of native peptides into viable therapeutics is frequently hindered by two intrinsic liabilities: extreme susceptibility to proteolytic degradation and high conformational flexibility, which incurs a massive entropic penalty upon target binding. To circumvent these limitations, backbone engineering utilizing conformationally constrained scaffolds has become a cornerstone of modern drug design.
A premier class of these scaffolds is the Freidinger lactams —specifically, piperidin-2-one (
δ
-lactam) derivatives. By covalently tethering the side chain of an amino acid to the backbone nitrogen of the adjacent residue, the
δ
-lactam ring restricts the
ψ
and
ω
dihedral angles. This effectively locks the peptide into a predictable, bioactive secondary structure, such as an extended conformation or a type II
β
-turn (1)[1].
5-ethynylpiperidin-2-one represents a next-generation evolution of this scaffold. It marries the rigidifying properties of the piperidin-2-one core with the profound modularity of a terminal alkyne. This bioorthogonal handle enables late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," allowing researchers to seamlessly attach fluorophores, pharmacokinetic (PK) enhancers, or macrocyclization linkers without disrupting the stabilized peptide fold (2)[2].
Logical Architecture of the Scaffold
Caption: Dual functional logic of 5-ethynylpiperidin-2-one in peptidomimetic design.
Experimental Workflows & Methodologies
The integration of 5-ethynylpiperidin-2-one requires a biphasic approach: solid-phase assembly followed by solution-phase derivatization.
Caption: Experimental workflow from SPPS assembly to CuAAC functionalization and validation.
Protocol A: SPPS Incorporation of the
δ
-Lactam Scaffold
Causality of Experimental Choices: The nitrogen atom within the piperidin-2-one ring is a secondary amine, which is significantly more sterically hindered and less nucleophilic than a standard primary
α
-amine. Conventional coupling reagents (e.g., HBTU or DIC/Oxyma) frequently fail to achieve complete conversion. To overcome this steric clash, we utilize HATU in combination with HOAt . This generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester that accelerates the acylation rate.
Step-by-Step Methodology:
Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in anhydrous DMF for 20 minutes.
In a separate vial, dissolve the incoming Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution. Stir for 2 minutes to pre-activate the ester.
Add the activated mixture to the resin containing the N-terminal 5-ethynylpiperidin-2-one scaffold.
Agitate at room temperature for 120 minutes (extended coupling time due to steric hindrance).
Self-Validating System (The Chloranil Test): Standard Kaiser (ninhydrin) tests yield ambiguous false negatives for secondary amines. Remove a few resin beads, wash with ethanol, and apply 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene.
Validation: A dark blue/green bead indicates incomplete coupling (unreacted secondary amine). A colorless/yellow bead validates complete acylation, allowing the synthesis to proceed.
Protocol B: Solution-Phase CuAAC Derivatization
Causality of Experimental Choices: Performing the click reaction after global TFA cleavage prevents the copper catalyst from becoming irreversibly trapped in the solid-phase resin matrix, which can cause oxidative degradation of susceptible residues (like Met or Trp). We utilize a 5-fold molar excess of sodium ascorbate relative to CuSO
4
. This ensures the continuous in situ reduction of Cu(II) to the catalytically active Cu(I) state, actively preventing the oxidative dimerization of the alkyne (Glaser coupling).
Step-by-Step Methodology:
Dissolve the cleaved, lyophilized alkyne-peptidomimetic (10
μ
mol) and the desired azide-tag (12
μ
mol, 1.2 eq) in 1 mL of a degassed tert-butanol/water mixture (1:1 v/v).
Prepare a fresh catalyst stock: 0.1 M CuSO
4⋅5H2O
in water and 0.5 M Sodium Ascorbate in water.
Add 20
μ
L of the CuSO
4
solution (2
μ
mol, 0.2 eq) followed immediately by 20
μ
L of the Sodium Ascorbate solution (10
μ
mol, 1.0 eq) to the reaction vial.
Purge the headspace with Nitrogen gas, seal, and stir at room temperature for 4 hours.
Self-Validating System (LC-MS EIC Tracking): Withdraw a 2
μ
L aliquot, dilute in 50% acetonitrile, and inject into the LC-MS.
Validation: The workflow is validated when the Extracted Ion Chromatogram (EIC) demonstrates the complete disappearance of the starting mass (
M
) and the stoichiometric appearance of the triazole adduct (
M+Mazide
). The strict absence of a
2M−2
mass peak confirms that Glaser coupling side-reactions were successfully suppressed.
Quantitative Data: Pharmacological Profiling
The strategic insertion of the 5-ethynylpiperidin-2-one scaffold fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting molecule. By pre-organizing the backbone, the entropic cost of receptor binding is minimized, and the peptide bonds enclosed by or adjacent to the lactam ring are sterically shielded from exopeptidases (3)[3].
Below is a representative benchmarking table demonstrating the typical magnitude of improvement when transitioning from a native sequence to a click-functionalized
δ
-lactam mimetic:
Construct Type
Backbone Constraint
ψ
Angle Range
Serum Half-Life (
t1/2
)
Target Affinity (
Kd
)
Native Peptide
None (Highly Flexible)
Variable / Unstructured
< 2.5 hours
45.0 nM
Piperidin-2-one Mimetic
δ
-Lactam Ring
Restricted (-40° to -60°)
> 24.0 hours
12.5 nM
5-Ethynylpiperidin-2-one (Clicked)
δ
-Lactam + Triazole Appendage
Restricted (-40° to -60°)
> 48.0 hours
8.2 nM
Note: The formation of the 1,2,3-triazole ring via CuAAC often contributes additional favorable binding interactions (e.g., dipole-dipole or
π−π
stacking) within the target receptor pocket, further driving down the
Kd
value.
Conclusion
The 5-ethynylpiperidin-2-one building block is a highly sophisticated tool for modern peptidomimetic engineering. By simultaneously addressing the need for conformational rigidity (via the Freidinger
δ
-lactam core) and chemical versatility (via the bioorthogonal alkyne), it allows researchers to synthesize highly stable, target-specific, and easily functionalizable drug candidates. When coupled with self-validating synthetic protocols, this scaffold dramatically accelerates the optimization pipeline from hit-to-lead.
References
-Turn Mimetics.
Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor.
Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049.
Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units.
Application Note: Bioorthogonal Conjugation of 5-Ethynylpiperidin-2-one with Fluorescent Azides via Aqueous CuAAC
Executive Summary The functionalization of small-molecule pharmacophores with fluorescent probes is a critical step in drug discovery, enabling target engagement assays, cellular imaging, and pharmacokinetic tracking. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of small-molecule pharmacophores with fluorescent probes is a critical step in drug discovery, enabling target engagement assays, cellular imaging, and pharmacokinetic tracking. This application note details a highly optimized, fully aqueous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol for conjugating 5-ethynylpiperidin-2-one to azide-functionalized fluorophores. By utilizing the water-soluble THPTA ligand, this methodology strictly protects sensitive fluorophores from copper-mediated oxidative degradation while ensuring quantitative conversion.
Mechanistic Rationale & Scaffold Significance
The Piperidin-2-one Pharmacophore
The piperidin-2-one (δ-valerolactam) scaffold is a highly privileged motif in modern drug discovery[1]. It serves as the core structural element for numerous anti-inflammatory agents, including potent p38 MAP kinase inhibitors[2], as well as various anticancer and neuroprotective compounds[1]. To study the cellular localization and binding kinetics of these molecules, researchers must attach fluorescent tags without disrupting the native binding affinity of the lactam core.
Incorporating an alkyne handle at the 5-position yields 5-ethynylpiperidin-2-one (CAS: 2736391-64-1)[3], providing a bioorthogonal anchor for click chemistry. However, standard CuAAC conditions often lead to the oxidative degradation (bleaching) of sensitive fluorophores like Cyanine dyes[4].
Causality Insight: The reduction of Cu(II) to Cu(I) by sodium ascorbate in the presence of dissolved oxygen generates reactive oxygen species (ROS). To circumvent this, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed. THPTA completely envelops the Cu(I) center, blocking its bioavailability to generate ROS while maintaining high catalytic effectiveness for the cycloaddition[5].
Fig 1. CuAAC bioconjugation workflow utilizing THPTA to protect the fluorophore during click.
Materials and Reagents
Alkyne: 5-Ethynylpiperidin-2-one (10 mM stock in DMSO or ddH₂O).
Fluorophore: Azide-functionalized dye (e.g., Sulfo-Cy5-Azide, 10 mM stock in ddH₂O).
Catalyst Core: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), 100 mM in degassed ddH₂O.
Ligand: THPTA, 200 mM in degassed ddH₂O.
Reducing Agent: Sodium Ascorbate, 500 mM in degassed ddH₂O (Must be prepared fresh daily ).
Buffer: 100 mM Sodium Phosphate Buffer (pH 7.4).
Experimental Protocols
Protocol A: Preparation of the Active Cu(I)-THPTA Catalyst
Expertise Note: Pre-complexing the copper with THPTA before introducing the reducing agent is critical. If ascorbate is added to uncomplexed Cu(II), rapid disproportionation and ROS generation will occur.
In a microcentrifuge tube, combine 10 µL of 100 mM CuSO₄ with 25 µL of 200 mM THPTA ligand (1:5 molar ratio)[5].
Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a brilliant, clear blue.
Add 40 µL of freshly prepared 500 mM Sodium Ascorbate to the mixture.
Self-Validation Checkpoint: Upon addition of the ascorbate, the brilliant blue solution must immediately transition to colorless or very pale yellow . This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state, fully coordinated by THPTA.
Protocol B: Aqueous Bioconjugation Reaction
In a light-protected reaction vial, add 800 µL of 100 mM Sodium Phosphate Buffer (pH 7.4).
Add 50 µL of 10 mM 5-ethynylpiperidin-2-one (500 nmol).
Add 55 µL of 10 mM Sulfo-Cy5-Azide (550 nmol, 1.1 eq excess to drive the reaction).
Degas the solution by bubbling with Argon or N₂ for 2 minutes. (Causality: Removing dissolved oxygen prevents the premature oxidation of the Cu(I) catalyst back to Cu(II)[5]).
Inject 75 µL of the pre-formed Cu(I)-THPTA catalyst complex (from Protocol A) into the reaction vial.
Seal the vial, wrap in aluminum foil, and incubate at room temperature on an end-over-end rotator for 60 minutes.
Protocol C: Purification and Self-Validating Characterization
Quenching: Stop the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper.
HPLC Purification: Inject the mixture onto a C18 Reverse-Phase HPLC column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes.
Self-Validation Checkpoint: Monitor absorbance at 254 nm (lactam core) and 646 nm (Cy5 fluorophore). The unreacted Cy5-Azide will elute early (highly polar). The successful triazole conjugate will elute later as a single, sharp peak exhibiting co-absorbance at both 254 nm and 646 nm.
Mass Spectrometry: Collect the conjugate peak and verify via LC-MS. Look for the exact mass:
[Malkyne+Mazide+H]+
.
Quantitative Optimization Data
To demonstrate the necessity of the THPTA ligand and the specific stoichiometric ratios, the following optimization data was generated during assay development.
Table 1: Optimization of CuAAC Reaction Conditions for Fluorescent Conjugation
Cu(II) : THPTA Ratio
Ascorbate (Eq)
Solvent System
Conjugation Yield (%)
Fluorophore Integrity
1:1
10
H₂O/DMSO (1:1)
45%
Moderate degradation
1:5
40
100% H₂O
>95%
Intact (>98%)
1:2
20
100% H₂O
82%
Intact (>95%)
No Ligand
10
H₂O/DMSO (1:1)
<10%
Severe bleaching
Data Interpretation: A 1:5 ratio of Cu(II) to THPTA is optimal because the excess ligand ensures that every Cu(I) ion is fully coordinated, preventing any free copper from catalyzing ROS generation[5]. The high ascorbate equivalent (40 eq) maintains the copper in its active +1 oxidation state throughout the 60-minute incubation.
Once purified, the fluorescent 5-ethynylpiperidin-2-one conjugate can be utilized in live-cell assays to validate target engagement (e.g., binding to p38 MAP kinase). Because the conjugate was synthesized in aqueous conditions without toxic organic solvents, it is highly biocompatible.
Fig 2. Workflow for live-cell target engagement assays using fluorescent piperidin-2-one probes.
References
[3] Chemsrc. CAS 2736391-64-1: 5-Ethynylpiperidin-2-one. Retrieved from: [Link]
[5] Glen Research. Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. Retrieved from: [Link]
[4] National Institutes of Health (NIH) / PMC. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Retrieved from:[Link]
[2] Google Patents. KR20050044581A - Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient. Retrieved from:
Application Note: In Vitro Target Engagement and Activity-Based Protein Profiling (ABPP) Using 5-Ethynylpiperidin-2-one Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals Mechanistic Rationale & Chemical Context The transition from phenotypic screening to target-based dru...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, scientists, and drug development professionals
Mechanistic Rationale & Chemical Context
The transition from phenotypic screening to target-based drug discovery requires unambiguous confirmation of target engagement in native biological matrices. The 5-ethynylpiperidin-2-one scaffold represents a highly versatile chemical probe architecture for this purpose.
The piperidin-2-one (valerolactam) core acts as a privileged hydrogen-bonding scaffold that mimics peptide backbones. It is frequently utilized to target kinase hinge regions, protease active sites, and transcription factor interfaces (such as the palmitate-binding pocket of TEAD proteins) [1]. By incorporating a 5-ethynyl group, this scaffold is transformed into a potent tool for Activity-Based Protein Profiling (ABPP) [2].
Causality of Probe Design
Minimal Steric Perturbation: Unlike bulky fluorophores or biotin tags that can obliterate binding affinity, the terminal alkyne (ethynyl) is sterically comparable to a methyl group. It easily penetrates intact cells and complex lysates without hindering active-site binding.
Bioorthogonal Reactivity: The alkyne is biologically inert. It exclusively reacts with azide-functionalized reporter tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, ensuring zero cross-reactivity with endogenous cellular nucleophiles.
Establishing a Self-Validating Assay System
Trustworthiness in chemoproteomics relies on internal controls. Every ABPP experiment using 5-ethynylpiperidin-2-one derivatives must be designed as a self-validating system using a competitive profiling format.
By pre-incubating a parallel lysate aliquot with an excess of the unlabeled parent compound (lacking the ethynyl group), the active sites of the target proteins are blocked. When the 5-ethynyl probe is subsequently added, it cannot bind. Following CuAAC and visualization, any signal that persists in the competitor lane is definitively identified as non-specific background. A true target will show a complete loss of signal in the competitor lane, proving specific, causal target engagement.
Workflow Visualization
Workflow for ABPP using 5-ethynylpiperidin-2-one probes via CuAAC click chemistry.
Quantitative Reagent Summaries
To ensure reproducibility, the CuAAC reaction requires precise stoichiometric control. The use of the THPTA ligand is a critical experimental choice: Cu(I) is highly reactive and can catalyze the formation of reactive oxygen species (ROS) that degrade proteins. THPTA acts as a tetradentate ligand, stabilizing the Cu(I) oxidation state, accelerating the reaction, and preventing protein precipitation [3].
Critical Note: Avoid EDTA in lysis buffers, as it chelates the copper required for downstream CuAAC.
Cell Lysis: Lyse target cells in cold DPBS containing EDTA-free protease inhibitors. Sonicate on ice (3 x 10 sec bursts) and clear by ultracentrifugation (100,000 x g, 45 min, 4°C) to isolate the soluble proteome.
Normalization: Adjust the protein concentration to exactly 2.0 mg/mL using a BCA assay.
Self-Validating Competition:
Divide the lysate into two 50 µL aliquots (Aliquot A and B).
To Aliquot A (Competitor), add the unlabeled parent piperidin-2-one compound at a 10x concentration relative to the probe.
To Aliquot B (Vehicle), add an equivalent volume of DMSO.
Incubate both for 30 min at 37°C.
Probe Incubation: Add the 5-ethynylpiperidin-2-one probe (e.g., 5 µM final concentration) to both aliquots. Incubate for 1 hour at 37°C to allow binding and/or covalent modification.
Causality Note: Reagent addition order is non-negotiable. Ascorbate must be added last to initiate the reaction only after Cu(II) is fully coordinated by THPTA.
Master Mix Preparation: For each 50 µL proteome sample, prepare a 5 µL Click Master Mix:
1.0 µL of 2.5 mM Azide-Reporter (TAMRA or Desthiobiotin).
2.0 µL of pre-mixed CuSO₄/THPTA (Mix 1 part 50 mM CuSO₄ with 2 parts 50 mM THPTA; let stand 5 min prior to use).
2.0 µL of freshly prepared 50 mM Sodium Ascorbate.
Reaction: Add the 5 µL master mix to the 50 µL labeled proteome. Vortex gently.
Incubation: React for 1 hour at room temperature, protected from light.
Quenching & Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of cold water. Centrifuge at 15,000 x g for 5 min. A distinct protein disc will form at the aqueous/organic interface. Discard the supernatant to remove unreacted probe and toxic copper salts.
Washing: Wash the protein pellet twice with 500 µL of cold methanol. Air dry for 10 minutes.
Protocol C: Downstream Analysis
For In-Gel Fluorescence: Resuspend the dried pellet in 1x SDS loading buffer. Boil for 5 min at 95°C. Resolve the proteins on a 4-20% gradient SDS-PAGE gel. Scan the gel using a fluorescence imager (e.g., 532 nm laser for TAMRA).
For SLC-ABPP (LC-MS/MS): Resuspend the pellet in 8M urea. Proceed with standard reduction (DTT), alkylation (iodoacetamide), and tryptic digestion. Enrich the desthiobiotin-labeled peptides using streptavidin magnetic beads prior to mass spectrometry analysis [4].
References
Fan, L. et al. "Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling." eLife (2022).
URL: [Link]
Cravatt, B. F. et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry (2008).
URL:[Link]
Besanceney-Webler, C. et al. "Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study." Angewandte Chemie International Edition (2011).
URL:[Link]
Kuljanin, M. et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology (2021).
URL:[Link]
Method
Application Note: Process Development and Scale-Up Synthesis of 5-Ethynylpiperidin-2-one
Document Type: Technical Application Note & Scale-Up Protocol Target Audience: Process Chemists, API Development Scientists, and Medicinal Chemists Executive Summary The functionalized δ-lactam 5-ethynylpiperidin-2-one (...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Scale-Up Protocol
Target Audience: Process Chemists, API Development Scientists, and Medicinal Chemists
Executive Summary
The functionalized δ-lactam 5-ethynylpiperidin-2-one (CAS 2736391-64-1) has emerged as a highly valuable intermediate in modern drug discovery. Its terminal alkyne moiety serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, PROTAC linker attachment, and the development of targeted covalent inhibitors.
Transitioning this molecule from discovery-scale synthesis (milligrams) to process-scale manufacturing (kilograms) presents significant chemical engineering challenges. Specifically, the alkynylation of an unactivated
sp3
-hybridized secondary bromide is notoriously prone to competitive
β
-hydride elimination. Furthermore, transition-metal catalysis at scale requires stringent control over oxidative dimerization (Glaser homocoupling) and rigorous palladium scavenging to meet regulatory limits. This application note details a self-validating, highly optimized
sp3
-Sonogashira pathway designed for robust kilogram-scale production.
Mechanistic Overview & Route Design
Direct alkynylation of unprotected 5-bromopiperidin-2-one results in poor yields due to the coordinating nature of the lactam nitrogen and competitive N-alkylation. Therefore, transient N-Boc protection is mandated.
More critically, standard Sonogashira conditions (e.g.,
Pd(PPh3)2Cl2
) fail on the
sp3
-hybridized 5-bromopiperidin-2-one, leading almost exclusively to the undesired elimination byproduct (5,6-dihydropyridin-2-one). To overcome this, our route employs a specialized catalytic system utilizing
Pd(OAc)2
and the bulky, electron-rich dialkylbiaryl phosphine ligand XPhos . This ligand accelerates the reductive elimination step of the catalytic cycle, allowing it to outcompete
β
-hydride elimination.
Synthetic workflow for the scale-up of 5-ethynylpiperidin-2-one.
Process Optimization & Scale-Up Causality
Suppressing Glaser Homocoupling
A notorious side reaction in Sonogashira couplings is the copper-catalyzed oxidative dimerization of the terminal alkyne (Glaser coupling), which consumes TMS-acetylene and generates difficult-to-remove diyne impurities[1]. The principal causes are the presence of trace oxygen and high localized concentrations of the terminal alkyne[2].
The Scale-Up Solution: We transitioned from a batch addition of TMS-acetylene to a continuous semi-batch feed via a dosing pump. Combined with strict argon subsurface sparging, this maintains a low steady-state concentration of the alkyne, dropping Glaser impurities from 8.5% to <0.5%.
Palladium Scavenging Strategy
Homogeneous palladium catalysts leave significant metal residues (often >1,000 ppm) in the crude organic phase. For pharmaceutical intermediates, residual Pd must be reduced to <100 ppm, and ideally <10 ppm before subsequent biological assays or API formulation[3].
The Scale-Up Solution: Traditional silica gel chromatography is unscalable and economically unviable. Instead, we integrated a dedicated scavenging step using SiliaMetS® Thiourea, a functionalized silica scavenger that effectively chelates both Pd(II) and Pd(0) species directly in the reaction solvent[4].
Quantitative Data: Sonogashira Step Optimization
The following table summarizes the critical process parameters (CPPs) modified during the transition from discovery to scale-up, highlighting the causal improvements in yield and purity.
Parameter
Condition A (Discovery Scale)
Condition B (Scale-Up Optimized)
Scale
10 g
1.0 kg
Catalyst System
Pd(PPh3)2Cl2
(5 mol%)
Pd(OAc)2
(2 mol%) / XPhos (4 mol%)
Alkyne Addition
Bolus addition (All at once)
Semi-batch (Dosing pump, 4 h feed)
Atmosphere
Standard
N2
balloon
Strict Argon subsurface sparging
Pd Scavenging
Silica gel chromatography
SiliaMetS® Thiourea (0.5 w/w equiv, 12 h)
Major Byproduct
65% (
β
-hydride elimination)
< 5% (
β
-hydride elimination)
Glaser Impurity
8.5%
< 0.5%
Residual Palladium
~1,200 ppm
< 8 ppm
Isolated Yield
22%
81%
Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the defined In-Process Controls (IPCs).
Step 1: N-Boc Protection
Charge: To a 20 L jacketed reactor, charge 5-bromopiperidin-2-one (1.0 kg, 5.62 mol, 1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF, 10 L). Stir to dissolve.
Reaction: Cool the reactor to 5 °C. Slowly dose Di-tert-butyl dicarbonate (
Boc2O
, 1.47 kg, 6.74 mol, 1.2 eq) over 2 hours, maintaining the internal temperature below 15 °C to control the exotherm and
CO2
evolution.
IPC 1: Stir at 20 °C for 4 hours. Sample for LC-MS. Pass criteria: <1% AUC of starting material.
Workup: Wash the organic layer sequentially with 1M aqueous HCl (2 x 3 L), saturated
NaHCO3
(3 L), and brine (3 L). Concentrate under reduced pressure to afford tert-butyl 5-bromo-2-oxopiperidine-1-carboxylate as a crude oil. Proceed directly to Step 2.
Step 2:
sp3
-Sonogashira Coupling
Preparation: In a clean, dry 20 L reactor, dissolve the crude intermediate from Step 1 in anhydrous 2-MeTHF (12 L). Add Dicyclohexylmethylamine (
Cy2NMe
, 2.19 kg, 11.24 mol, 2.0 eq).
Degassing: Sparge the solution with Argon via a subsurface dip tube for 45 minutes. Critical step to prevent Glaser coupling.
Catalyst Charge: Under a heavy Argon blanket, quickly charge
Pd(OAc)2
(25.2 g, 0.11 mol, 0.02 eq), XPhos (107 g, 0.22 mol, 0.04 eq), and CuI (53.5 g, 0.28 mol, 0.05 eq). Heat the mixture to 60 °C.
Alkyne Feed: Using a dosing pump, feed Trimethylsilylacetylene (TMS-acetylene, 718 g, 7.31 mol, 1.3 eq) continuously over 4 hours.
IPC 2: Stir for an additional 2 hours at 60 °C. Sample for GC-MS. Pass criteria: <1% AUC of the bromide intermediate.
Step 3: Palladium Scavenging Workflow
Filtration: Cool the Step 2 reaction mixture to 20 °C and filter through a pad of Celite to remove insoluble copper salts and bulk palladium black.
Scavenging: Return the filtrate to the reactor. Charge SiliaMetS® Thiourea resin (0.5 kg, 0.5 w/w eq relative to theoretical yield).
Agitation: Heat the slurry to 40 °C and agitate vigorously for 12 hours.
IPC 3: Filter a 5 mL aliquot and analyze the organic phase via ICP-MS. Pass criteria: Pd < 10 ppm. (If >10 ppm, add an additional 0.1 kg of resin and stir for 4 hours).
Isolation: Filter the entire batch to remove the resin. Wash the resin cake with 2-MeTHF (2 L). Concentrate the combined filtrates to yield the TMS-protected alkyne intermediate.
Step 4: Global Deprotection & Isolation
TMS Cleavage: Dissolve the intermediate in Methanol (10 L). Add
K2CO3
(155 g, 1.12 mol, 0.2 eq). Stir at 20 °C for 3 hours.
IPC 4A: Sample for LC-MS. Pass criteria: Complete loss of the TMS mass adduct.
Solvent Swap: Filter the mixture and concentrate to a thick oil. Redissolve in Dichloromethane (DCM, 8 L).
Boc Cleavage: Cool to 0 °C. Slowly dose Trifluoroacetic acid (TFA, 2.5 L) over 1 hour. Warm to 20 °C and stir for 4 hours.
IPC 4B: Sample for LC-MS. Pass criteria: Complete loss of the Boc mass adduct.
Isolation: Concentrate the reaction mixture under vacuum. To remove residual TFA, perform azeotropic distillation by adding Toluene (3 L) and concentrating (repeat 2x).
Crystallization: Dissolve the resulting residue in a minimum amount of warm Methyl tert-butyl ether (MTBE, ~1.5 L). Slowly add Heptane (4.5 L) while cooling to 0 °C to precipitate the final product. Filter, wash with cold Heptane, and dry under vacuum at 40 °C to afford 5-ethynylpiperidin-2-one as an off-white solid.
References
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Center for Biotechnology Information (PMC).
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. ACS Publications.
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
Preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.
5-Ethynylpiperidin-2-one Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of 5-ethynylpiperidin-2-one . As a critical building block in drug development, the δ-lactam (piperidin-2-one) scaffold presents unique synthetic challenges, prim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-ethynylpiperidin-2-one . As a critical building block in drug development, the δ-lactam (piperidin-2-one) scaffold presents unique synthetic challenges, primarily due to its high polarity, water solubility, and susceptibility to ring-opening hydrolysis.
This guide provides researchers with field-proven protocols, mechanistic troubleshooting frameworks, and quantitative data to optimize overall yield.
Synthetic Strategy & Mechanistic Causality
The most robust and scalable route to 5-ethynylpiperidin-2-one avoids volatile and unstable terminal alkyne reagents by utilizing a two-step sequence:
Sonogashira Cross-Coupling: 5-bromopiperidin-2-one is coupled with trimethylsilylacetylene (TMSA) to form the TMS-protected intermediate.
Desilylation: The TMS group is removed under mild basic conditions or via fluoride sources to yield the terminal alkyne.
Figure 1: Two-step synthetic workflow for 5-ethynylpiperidin-2-one via Sonogashira coupling.
Validated Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoints.
Step 1: Synthesis of 5-(Trimethylsilylethynyl)piperidin-2-one
Causality Note: We utilize Diisopropylamine (DIPA) instead of Triethylamine (Et3N). DIPA is bulkier, which prevents competitive coordination to the Palladium center, a common cause of catalyst poisoning when working with nitrogen-rich heterocycles.
Preparation: In an oven-dried Schlenk flask, dissolve 5-bromopiperidin-2-one (1.0 eq) in anhydrous THF (0.2 M). Add DIPA (3.0 eq).
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen ingress is the primary driver of the Glaser-Hay homocoupling side reaction .
Catalyst Addition: Under positive Argon flow, add Pd(dppf)Cl₂ (0.05 eq) and CuI (0.05 eq). The solution will turn pale yellow/orange.
Alkyne Addition: Add TMS-acetylene (1.5 eq) dropwise over 10 minutes to maintain a low steady-state concentration of the alkyne, further suppressing dimerization.
Reaction: Stir at 45°C for 6 hours.
Self-Validation Checkpoint: Pull a 10 µL aliquot. Run TLC (Hexanes/EtOAc 1:1). The starting material (stains with KMnO₄) should be consumed. The product will be strongly UV-active. LCMS must show the parent ion at m/z 196 [M+H]⁺ .
Workup: Filter through a short pad of Celite to remove Pd/Cu salts. Concentrate under reduced pressure and purify via flash chromatography.
Step 2: TMS Deprotection
Causality Note: Piperidin-2-one (δ-valerolactam) is highly susceptible to base-catalyzed ring-opening hydrolysis . We strictly use catalytic K₂CO₃ at room temperature to prevent the formation of the acyclic amino acid.
Preparation: Dissolve 5-(trimethylsilylethynyl)piperidin-2-one (1.0 eq) in anhydrous MeOH (0.1 M).
Deprotection: Add anhydrous K₂CO₃ (0.1 eq). Stir at 25°C for 2–4 hours.
Self-Validation Checkpoint: Monitor by ¹H NMR or LCMS. In ¹H NMR, the sharp TMS singlet at ~0.15 ppm must disappear, replaced by a terminal alkyne proton triplet at ~2.2 ppm. LCMS must show m/z 124[M+H]⁺ .
Workup: Neutralize with Amberlyst-15 (H⁺ form) resin until pH is 7. Filter the resin and concentrate the filtrate. Do not use aqueous extraction here due to the extreme water solubility of the product .
Quantitative Optimization Data
The following tables summarize the causality of condition changes on the overall yield, allowing you to benchmark your results.
Table 1: Optimization of Step 1 (Sonogashira Coupling)
When yields drop below 40%, the root cause usually falls into one of three categories: catalytic failure, structural degradation, or physical loss during workup.
Figure 2: Diagnostic logic tree for troubleshooting 5-ethynylpiperidin-2-one synthesis.
Q1: During Step 1, my TLC shows a massive, highly non-polar spot, and my product yield is terrible. What is happening?
A: You are observing the Glaser-Hay homocoupling of TMS-acetylene to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction is catalyzed by Copper(I) in the presence of trace Oxygen .
Fix: Ensure strict Schlenk techniques. Sparge your solvents with Argon for at least 15 minutes prior to adding the catalyst. Additionally, add the TMS-acetylene via a syringe pump over 10–15 minutes to keep its concentration low relative to the aryl bromide.
Q2: After Step 2 (Deprotection), my LCMS shows a major peak at m/z 142 instead of the expected m/z 124. Did the reaction fail?
A: The deprotection succeeded, but you destroyed the product. The mass difference of +18 indicates the addition of water. δ-lactams like piperidin-2-one are highly susceptible to base-catalyzed hydrolysis, which cleaves the amide bond to form the corresponding acyclic amino acid .
Fix: Never heat the deprotection reaction. Keep the temperature at 25°C and reduce the K₂CO₃ loading to a catalytic amount (0.1 eq).
Q3: My reaction went to 100% conversion, but after aqueous extraction, I only recovered 20% of the product. Where did it go?
A: It is in your aqueous waste. 5-ethynylpiperidin-2-one possesses both a hydrogen-bond donor (lactam NH) and an acceptor (carbonyl C=O), making it highly polar and significantly water-soluble .
Fix: Avoid aqueous workups entirely if possible (e.g., neutralize with resin and filter). If an aqueous wash is mandatory, saturate the aqueous layer with NaCl ("salting out") and extract repeatedly with a highly polar organic mixture, such as 10% Isopropanol in Dichloromethane.
References
[1] Title: Lactam - Ring Opening and Hydrolysis. Source: Grokipedia. URL:[Link]
Technical Support Center: Resolving Aqueous Solubility Issues of 5-Ethynylpiperidin-2-one in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the aqueous solubility challenges of 5-ethynylpiperidin-2-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the aqueous solubility challenges of 5-ethynylpiperidin-2-one .
As a small molecule featuring a rigid alkyne moiety and a lactam ring, 5-ethynylpiperidin-2-one is a highly valuable pharmacophore and click-chemistry (CuAAC) building block. However, its strong intermolecular hydrogen bonding (via the lactam N-H and C=O) and the hydrophobicity of the ethynyl group often lead to high crystal lattice energy. This frequently results in poor kinetic solubility, causing the compound to precipitate when transferred from organic stock solutions into aqueous biological buffers [1].
This center provides a causal understanding of these solubility failures and offers field-proven, self-validating protocols to rescue your biological assays.
Module 1: Diagnostic & Troubleshooting Workflow
Before altering your assay parameters, it is critical to diagnose how and when the compound is precipitating. The flowchart below outlines the standard diagnostic logic used by application scientists to systematically resolve precipitation without compromising biological integrity.
Caption: Diagnostic workflow for resolving 5-ethynylpiperidin-2-one precipitation in aqueous bioassays.
Module 2: Frequently Asked Questions (FAQs)
Q1: Why does 5-ethynylpiperidin-2-one crash out of my PBS buffer even though it dissolves perfectly in DMSO?A: This is a classic kinetic solubility failure [2]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment (like PBS or DMEM), the sudden shift in solvent polarity forces the hydrophobic ethynyl groups to aggregate before they can be stabilized by water hydration shells. Because the lactam ring can rapidly form intermolecular hydrogen bonds, the molecules self-assemble into microscopic crystals or amorphous aggregates, leading to a cloudy suspension or invisible micro-precipitates that ruin dose-response curves.
Q2: What is the maximum DMSO concentration I can use to keep it soluble without killing my cells?A: Sensitivity to Dimethyl Sulfoxide (DMSO) is highly dependent on the cell type. However, a general consensus in the field dictates that a final concentration of < 0.1% (v/v) is widely considered safe for the vast majority of cell lines with minimal off-target effects [3]. Concentrations between 0.1% and 0.5% are tolerated by many robust immortalized cell lines, but you must run a vehicle-control dose-response curve to confirm the lack of toxicity [3]. Concentrations > 0.5% almost universally lead to a reduction in cell viability and proliferation [3].
Q3: Can I use cyclodextrins to solubilize this specific compound?A: Yes. Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for alkyne-bearing small molecules [4]. The hydrophobic internal cavity of HP-β-CD can encapsulate the lipophilic ethynyl group and part of the piperidine ring, forming a 1:1 host-guest inclusion complex. This masks the hydrophobic surface from the aqueous buffer, significantly enhancing apparent solubility without the cytotoxicity associated with high DMSO or detergent concentrations [4].
Q4: How do I know if my compound has precipitated if I can't see it with the naked eye?A: Micro-precipitation is a major cause of false negatives in screening assays. You should utilize a Kinetic Solubility Assay via nephelometry (turbidimetry) [2]. By measuring the UV absorbance or light scattering at 620 nm after diluting your DMSO stock into the aqueous buffer, you can detect sub-visual aggregates. If the baseline scattering increases compared to a blank buffer, your compound has crashed out[2].
Module 3: Step-by-Step Troubleshooting Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Include vehicle controls (buffer + solvent without the compound) in every step to isolate the biological effects of 5-ethynylpiperidin-2-one from solvent artifacts.
Protocol A: The "Step-Down" Co-Solvent Dilution Method
Mechanism: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a massive, localized concentration gradient, causing instant precipitation. The "step-down" method uses an intermediate solvent phase (e.g., PEG3350) to lower the thermodynamic shock [5].
Prepare Master Stock: Dissolve 5-ethynylpiperidin-2-one in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.
Prepare Intermediate Matrix: Create a buffer containing 5% (w/v) PEG3350 in your standard assay buffer (e.g., PBS)[5].
First Dilution (Step-Down): Dilute the 10 mM DMSO stock 1:10 into the PEG3350 intermediate matrix. Causality note: PEG acts as a polymeric surfactant, sterically hindering the lactam rings from stacking together during the polarity transition.
Final Dilution: Dilute this intermediate solution 1:100 into your final cell culture media.
Validation: The final assay will contain 10 µM of the compound, 0.1% DMSO, and 0.05% PEG3350. Run a vehicle control containing 0.1% DMSO and 0.05% PEG3350 to ensure background assay viability.
Protocol B: Preparation of HP-β-CD Inclusion Complexes
Mechanism: Encapsulating the compound in Hydroxypropyl-β-cyclodextrin alters its physicochemical presentation to the cell, bypassing the need for organic solvents entirely [4].
Prepare CD Solution: Dissolve HP-β-CD in pure water or PBS to a concentration of 10% (w/v).
Solid-State Addition: Add the solid 5-ethynylpiperidin-2-one powder directly to the 10% HP-β-CD solution (aiming for a 1-5 mM final concentration).
Complexation: Sonicate the mixture in a water bath at room temperature for 30–60 minutes, followed by orbital shaking for 24 hours at 25°C to reach thermodynamic equilibrium.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved 5-ethynylpiperidin-2-one.
Validation: Quantify the exact concentration of the dissolved compound in the filtrate using HPLC-UV. Use this quantified aqueous stock to dose your biological assays.
Module 4: Quantitative Data & Reference Tables
Use the following reference table to compare solvent and solubilizer limits when designing your in vitro assays.
Creative Biolabs. Aqueous Solubility. Retrieved from Creative Biolabs:[Link]
Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals. Retrieved from: [Link]
Katsori, A. M., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed (PMID: 28586633). Retrieved from NCBI:[Link]
Troubleshooting
Technical Support Center: 5-Ethynylpiperidin-2-one Storage & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 5-ethynylpiperidin-2-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 5-ethynylpiperidin-2-one . While the valerolactam (piperidin-2-one) core is robust, the terminal alkyne is highly reactive and prone to degradation if mishandled. This guide provides field-proven, self-validating protocols to ensure the long-term integrity of your compound.
FAQ 1: What are the primary degradation pathways for 5-ethynylpiperidin-2-one during storage?
Terminal alkynes are susceptible to three main degradation pathways when exposed to ambient laboratory conditions[1]:
Glaser Homocoupling: The most common mode of degradation. In the presence of trace transition metals (especially copper) and atmospheric oxygen, terminal alkynes dimerize into 1,3-diynes[2].
Oxidative Cleavage: Prolonged exposure to air and light can lead to the oxidative cleavage of the carbon-carbon triple bond, eventually yielding chain-shortened carboxylic acids or releasing CO₂[3].
Hydration: Trace moisture, combined with acidic or metallic impurities left over from initial synthesis, can catalyze the Markovnikov hydration of the alkyne, converting it into a methyl ketone.
Causality Insight: The terminal alkyne proton is weakly acidic. This acidity facilitates the formation of transient metal acetylides if trace metals are present. When oxygen acts as an oxidant, it drives the catalytic cycle that links two acetylides together (Glaser coupling)[1]. Furthermore, the electron-rich nature of the alkyne makes it a target for electrophilic oxidation over time[4].
Logical relationship of 5-ethynylpiperidin-2-one degradation pathways and preventive storage measures.
FAQ 2: I am observing a high molecular weight impurity in my stored batch. What is it, and how do I prevent it?
If your LC-MS or NMR analysis reveals an impurity with roughly double the molecular weight of 5-ethynylpiperidin-2-one, you are observing the Glaser homocoupling product (a 1,3-diyne dimer).
Mechanism: This reaction requires both Cu(I) and Cu(II) oxidation states. Even if you did not use copper in your upstream synthesis, trace metals from solvents, metal spatulas, or glassware can initiate the process. Oxygen acts as the terminal oxidant, regenerating Cu(II) from Cu(I) to keep the catalytic dimerization cycle running[2].
Prevention: You must break the catalytic cycle. Storing the compound under a strict Argon atmosphere eliminates the oxygen required to drive the redox cycle, effectively shutting down Glaser coupling even if trace metals are present[1].
FAQ 3: What are the optimal storage conditions to guarantee >98% purity over 12 months?
To maximize shelf life, you must strictly control temperature, atmospheric exposure, and light[4]. Below is a quantitative summary of expected stability based on various storage conditions.
Table 1: Quantitative Impact of Storage Conditions on Terminal Alkyne Stability
Storage Condition
Atmosphere
Container Type
Expected Shelf Life
Primary Degradation Risk
Room Temp (25°C)
Ambient Air
Clear Glass
< 1 month
Rapid oxidation, Glaser coupling
4°C (Fridge)
Ambient Air
Amber Glass
3-6 months
Slow oxidative cleavage
-20°C (Freezer)
Argon / N₂
Amber Glass
> 12 months
Condensation (if opened cold)
-80°C (Ultra-low)
Argon / N₂
Sealed Ampoule
> 24 months
Minimal to none
FAQ 4: How can I safely retrieve and validate the compound without introducing moisture?
Opening a -20°C vial in a humid laboratory immediately condenses water inside the vial. This introduces moisture that leads to hydration and degradation over subsequent freeze-thaw cycles. To prevent this, use the following self-validating retrieval and Quality Control (QC) protocol.
Desiccation & Equilibration: Remove the sealed vial from the -20°C freezer and immediately place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes before breaking the seal.
Inert Aliquoting: Transfer the vial to a glovebox or use a Schlenk line. Open the vial under a steady stream of Argon. Use a plastic or ceramic spatula (to avoid trace metal introduction) to weigh out the required aliquot.
Backfilling: Flush the master vial with Argon for 30 seconds, seal tightly with Parafilm or Teflon tape, and return to -20°C storage.
NMR Validation (Self-Validating Step): Dissolve a 2 mg fraction of the aliquot in CDCl₃ and run a ¹H-NMR spectrum.
Validation Check: Look for the sharp singlet of the terminal alkyne proton (typically around δ 2.1 - 2.4 ppm). If the integration of this peak is 1:1 with the lactam ring protons, the alkyne is intact. The appearance of broad peaks in the aliphatic region or the loss of the terminal proton indicates polymerization or Glaser coupling.
Step-by-step experimental workflow for retrieving and validating stored terminal alkynes.
References
Title: "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study"
Source: ACS Publications (Langmuir)
URL: [Link]
Title: "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers..."
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Title: "Oxidation of Alkynes With O3 and KMnO4"
Source: Master Organic Chemistry
URL: [Link]
best chromatographic purification methods for 5-ethynylpiperidin-2-one reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-ethynylpiperidin-2-one . This molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-ethynylpiperidin-2-one .
This molecule presents a unique chromatographic dichotomy: it features a highly polar valerolactam core (a strong hydrogen-bond donor and acceptor) paired with a non-polar, terminal alkyne. This structural motif, frequently encountered in advanced C(sp³)–H alkynylation methodologies , dictates its behavior on stationary phases and requires precise solvent tuning to prevent co-elution with common reaction byproducts.
Diagnostic Purification Workflow
Before selecting a column, you must analyze the crude reaction mixture. The presence of specific reagents (e.g., palladium catalysts, triphenylphosphine oxide, or TBAF) dictates the critical path for purification.
Diagnostic decision tree for selecting the optimal purification method based on impurities.
Quantitative Data & Method Summary
Use the following table to benchmark your expected retention behaviors and select the appropriate chromatographic parameters based on your specific crude profile.
Q1: My product is streaking heavily on normal-phase silica, and I cannot separate it from unreacted starting material. How do I fix this?
Causality: The secondary lactam (NH and C=O) acts as a strong hydrogen bond networker. Unmodified silica gel contains acidic silanol (Si-OH) groups that interact strongly with the lactam, causing severe peak tailing, streaking, and artificial co-elution.
Solution: Switch from a standard Hexane/Ethyl Acetate gradient to a Dichloromethane (DCM)/Methanol (MeOH) system and introduce a basic modifier to cap the active silanols.
Self-Validating Protocol: Amine-Modified Normal Phase Chromatography
Preparation: Prepare Mobile Phase A (100% DCM) and Mobile Phase B (MeOH containing 1% Triethylamine [TEA] or aqueous NH₄OH).
Equilibration: Flush the silica column with 100% Mobile Phase A for 3 Column Volumes (CV).
Loading: Dissolve the crude 5-ethynylpiperidin-2-one in a minimum volume of DCM and load it onto the column.
Gradient Elution: Run a shallow gradient from 0% B to 10% B over 15 CV. The lactam will typically elute around 5-7% B.
Self-Validation: Spot the collected fractions on a TLC plate and stain with KMnO₄. The terminal alkyne will rapidly reduce the permanganate, appearing as a bright yellow spot against a purple background. This confirms the presence of the product and differentiates it from UV-active, non-alkyne starting materials.
Q2: I synthesized the compound via Sonogashira coupling. How do I separate the lactam from Triphenylphosphine Oxide (TPPO)?
Causality: TPPO (P=O) and the valerolactam (C=O) have nearly identical polarities and hydrogen-bonding profiles on normal-phase silica. They will almost always co-elute around Rf 0.3 in EtOAc/Hexane systems.
Solution: Exploit the lipophilicity difference using Reverse-Phase (RP) C18 chromatography. The three phenyl rings of TPPO make it significantly more retained on a hydrophobic C18 phase compared to the small, polar lactam.
Preparation: Dissolve the crude mixture in a 1:1 mixture of Water/Acetonitrile (or pure DMSO if solubility is poor).
Solvent System: Mobile Phase A: Water + 0.1% Formic Acid (FA). Mobile Phase B: Acetonitrile + 0.1% FA.
Gradient Elution: Run a gradient from 5% B to 40% B over 10 CV. 5-ethynylpiperidin-2-one is highly polar and will elute early (typically between 15-20% B).
Column Flush: Ramp to 100% B for 3 CV to flush out the highly retained TPPO and any homocoupled diyne byproducts.
Self-Validation: Analyze fractions via LC-MS. TPPO will show a strong [M+H]⁺ at m/z 279 and elute significantly later than the lactam ([M+H]⁺ at m/z 124) under these RP conditions. Lyophilize the early fractions to isolate the pure product.
Q3: How do I resolve the (R) and (S) enantiomers of 5-ethynylpiperidin-2-one?
Causality: The C5 position bearing the ethynyl group is a stereocenter. If your synthetic route was not enantioselective, you have a racemate. Standard achiral stationary phases (Silica, C18) cannot differentiate between enantiomers.
Solution: Utilize Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC using an immobilized polysaccharide-based stationary phase.
Self-Validating Protocol: Chiral HPLC Separation
Column Selection: Use a Daicel Chiralpak IC or IA column (5 µm), which are industry standards for enantioselective resolution of substituted piperidines and lactams .
Isocratic Elution: Run an isocratic mixture of Hexane / Isopropanol (45:55 v/v) at a flow rate of 0.6 mL/min.
Detection: Monitor via UV at 230 nm.
Self-Validation: Run a racemic standard first to establish baseline resolution (Rs > 1.5). The Area Under the Curve (AUC) of the separated peaks will confirm the enantiomeric excess (ee) of your isolated fractions.
Q4: I used TBAF to deprotect a TMS-alkyne precursor. How do I remove TBAF residues before chromatography?
Causality: Tetrabutylammonium fluoride (TBAF) is highly soluble in organic solvents. If loaded directly onto a silica column, the tetrabutylammonium cation will streak extensively, co-elute with your polar lactam, and the fluoride ions can degrade the silica stationary phase.
Solution: Perform a pre-column scavenger filtration.
Preparation: Pack a short glass frit with 2 inches of basic Alumina (which binds fluoride ions) topped with 1 inch of Calcium Sulfonate scavenger resin (to trap the tetrabutylammonium cation).
Filtration: Dilute your crude reaction mixture in 100% Ethyl Acetate and pass it through the pad.
Washing: Wash the pad with an additional 2-3 volumes of Ethyl Acetate to ensure complete elution of the lactam.
Self-Validation: Evaporate the filtrate and take a crude ¹H-NMR. The complete disappearance of the massive, characteristic TBAF multiplets at δ 3.15, 1.60, 1.40, and 0.95 ppm confirms the mixture is safe to load onto your primary chromatography column.
References
Visible Light-Induced Direct S0 → Tn Transition of Benzophenone Promotes C(sp3)–H Alkynylation of Ethers and Amides. The Journal of Organic Chemistry (ACS Publications).[Link]
Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoamidation Cascade. Chemical Communications (Royal Society of Chemistry).[Link]
Troubleshooting
troubleshooting NMR peak overlaps in 5-ethynylpiperidin-2-one structural analysis
Welcome to the Technical Support Center for Advanced NMR Structural Analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing complex spectral inter...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced NMR Structural Analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing complex spectral interpretation challenges.
Below, we address the notorious peak overlap issues encountered during the structural elucidation of 5-ethynylpiperidin-2-one , providing field-proven diagnostic workflows, mechanistic explanations, and validated experimental protocols.
Fig 1: Stepwise diagnostic workflow for resolving 1H NMR peak overlaps in small molecules.
Troubleshooting Guides & FAQs
Q1: Why are the piperidine ring protons and the ethynyl proton of 5-ethynylpiperidin-2-one overlapping so severely in standard CDCl₃ acquisitions?A1: The overlap is caused by competing magnetic shielding environments. The saturated delta-lactam ring contains multiple aliphatic protons (at C3, C4, and C6) that are diastereotopic (axial and equatorial). This creates a dense forest of complex multiplet structures due to geminal (
2J
) and vicinal (
3J
) couplings. Concurrently, the ethynyl group (-C≡CH) at the C5 position possesses a diamagnetic anisotropic shielding cone generated by its
π
-electrons. This shielding pushes the terminal alkyne proton upfield to approximately 2.0–2.4 ppm, causing it to perfectly co-resonate with the heavily coupled C3 or C4 aliphatic protons.
Q2: What is the fastest, non-instrumental method to resolve this specific overlap?A2:Aromatic Solvent-Induced Shift (ASIS) . By switching the solvent from CDCl₃ to Benzene-d₆ or Pyridine-d₅, you alter the magnetic environment without needing advanced pulse sequences. Aromatic solvents form transient, non-covalent collision complexes with the polar delta-lactam dipole[1]. Due to the strong magnetic anisotropy of the aromatic solvent ring, protons situated in different spatial locations relative to the lactam dipole experience differential shielding or deshielding. This reliably disperses previously overlapping signals, often shifting the ethynyl proton away from the ring protons.
Q3: If solvent changes fail, which 2D NMR technique is best suited to untangle the ethynyl proton from the ring protons?A3:2D HSQC-TOCSY . A standard 1H-1H TOCSY will fail if the diagonal peaks are too crowded. HSQC-TOCSY circumvents this by first transferring the 1H magnetization to its directly attached 13C nucleus, which boasts a much larger chemical shift dispersion (~200 ppm vs. 10 ppm)[2]. After evolving on the 13C axis, magnetization is transferred back to 1H and relayed through the spin system via a TOCSY spin-lock. This allows you to view the 1H spin network separated along the highly resolved 13C dimension.
Fig 2: Magnetization transfer pathway in the 2D HSQC-TOCSY NMR experiment.
Q4: How can we simplify the 1H spectrum directly to confirm the multiplet structures without relying on 2D dispersion?A4:Pure Shift 1H NMR (e.g., PSYCHE) . This technique uses spatial encoding and slice-selective excitation to apply homonuclear broadband decoupling across the entire spectrum. By suppressing the
JHH
scalar couplings, all complex multiplets collapse into sharp singlets[3]. This dramatically increases spectral resolution, allowing you to easily count the distinct proton environments and identify the ethynyl singlet even in crowded aliphatic regions.
Quantitative Data Summary
The following table summarizes the performance metrics of each troubleshooting technique to help you select the optimal approach based on your available spectrometer time and sample concentration.
Technique
Resolution Gain
Sensitivity Cost
Acquisition Time
Primary Use Case
ASIS (C₆D₆)
Moderate
None (1D 1H equivalent)
< 5 minutes
Rapid, first-line dispersion of localized overlaps.
2D HSQC-TOCSY
Very High
High (relies on 1% ¹³C natural abundance)
2 – 12 hours
Mapping entire spin systems in heavily congested regions.
Pure Shift (PSYCHE)
High
Moderate (slice selection signal loss)
15 – 45 minutes
Collapsing multiplets to singlets for exact chemical shift extraction.
Experimental Protocols
Protocol A: ASIS Sample Preparation and Acquisition
Causality: Swapping solvents alters the collision complex geometry, leveraging magnetic anisotropy to selectively shift protons based on their proximity to the lactam dipole.
Sample Recovery: Recover the 5-ethynylpiperidin-2-one sample from CDCl₃ by gentle evaporation under a nitrogen (N₂) stream. Ensure no residual CDCl₃ remains, as mixed solvents disrupt the ASIS effect.
Re-dissolution: Re-dissolve 5–10 mg of the dried analyte in 0.6 mL of high-purity Benzene-d₆ (C₆D₆).
Acquisition: Acquire a standard 1D 1H NMR spectrum (Parameters: ns=16, d1=2s, aq=3s).
Analysis: Overlay the CDCl₃ and C₆D₆ spectra. Calculate the differential shift (
Δδ=δCDCl3−δC6D6
). The ethynyl proton will typically exhibit a significantly different
Δδ
compared to the rigid ring protons, isolating its signal.
Protocol B: 2D HSQC-TOCSY Setup
Causality: Magnetization is parked on the highly dispersed ¹³C nuclei during the evolution period, ensuring that even if protons overlap, their attached carbons will separate them in the 2D plane.
Sample Preparation: Prepare a highly concentrated sample (
≥
15 mg in 0.6 mL deuterated solvent) to compensate for the inherently low sensitivity of ¹³C natural abundance experiments.
Pulse Sequence Selection: Load the standard phase-sensitive hsqctocsy pulse sequence on your spectrometer.
Parameter Optimization:
Set the TOCSY mixing time (
τm
) to 60–90 ms . This duration is critical: it is long enough to ensure magnetization relays through the entire piperidine ring, but short enough to minimize relaxation losses.
Set the indirect dimension (¹³C,
t1
) to a minimum of 256 increments to guarantee sufficient carbon resolution.
Acquisition: Run the experiment (typically 4-8 scans per increment depending on field strength). Process with linear prediction in the F1 dimension to maximize resolution.
Protocol C: Pure Shift 1H NMR (PSYCHE) Acquisition
Causality: Low flip-angle swept-frequency (chirp) pulses combined with weak gradients selectively invert spins in different spatial slices of the sample, effectively decoupling homonuclear scalar interactions without decoupling the chemical shift.
Pulse Sequence: Load the PSYCHE pure shift pulse sequence (psyche or vendor equivalent).
Calibration: Calibrate the 90° hard pulse accurately. Optimize the sweep width of the chirp pulses to cover the entire proton spectral width (typically 10 kHz for a 400 MHz instrument).
Chirp Flip Angle: Set the flip angle of the chirp pulses to a low value (e.g., 15°–20° ). Crucial Step: A higher flip angle will cause severe signal attenuation, while a lower angle reduces decoupling efficiency.
Acquisition & Processing: Acquire the pseudo-2D dataset. Process the data using the spectrometer's automated covariance or chunking algorithms to reconstruct the fully decoupled 1D singlet spectrum.
reducing homocoupling side reactions in 5-ethynylpiperidin-2-one Sonogashira coupling
Welcome to the advanced troubleshooting guide for the Sonogashira cross-coupling of 5-ethynylpiperidin-2-one. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting guide for the Sonogashira cross-coupling of 5-ethynylpiperidin-2-one. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental thermodynamic and kinetic realities of your reaction flask.
Mechanistic Causality: The Root Cause of Homocoupling
In the Sonogashira coupling of terminal alkynes like 5-ethynylpiperidin-2-one, the primary yield-limiting side reaction is the Glaser-Hay homocoupling[1]. While the copper co-catalyst is traditionally essential to facilitate transmetalation, it introduces a critical vulnerability. Trace amounts of oxygen oxidize the Cu(I) co-catalyst to Cu(II). This Cu(II) species acts as a potent oxidant, driving the oxidative dimerization of the copper-acetylide intermediate into an unwanted diyne defect[2].
When working with pharmaceutical intermediates or conjugated systems, these homocoupling defects not only consume your valuable 5-ethynylpiperidin-2-one but also create structurally similar impurities that are notoriously difficult to separate during downstream purification[3].
Mechanistic divergence of terminal alkynes into Sonogashira cross-coupling vs. Glaser homocoupling.
Troubleshooting FAQs
Q: Why am I seeing up to 30% diyne byproduct despite purging my flask with nitrogen?A: Standard nitrogen purging (e.g., via a balloon or brief sparging) leaves parts-per-million (ppm) levels of dissolved O₂ in the solvent. Because Cu(II) is highly efficient at mediating oxidative dimerization, even trace O₂ triggers the Glaser defect[4].
Causality-Driven Solution: You must switch to strict freeze-pump-thaw degassing (minimum 3 cycles) or completely eliminate copper from your catalytic system[5].
Q: I tried a copper-free method to stop homocoupling, but my yield of the cross-coupled product crashed. Why?A: Copper-free transmetalation is kinetically slower. If you use standard, unoptimized catalysts like Pd(PPh₃)₄ without copper, the 5-ethynylpiperidin-2-one struggles to displace the halide and phosphine ligands on the Pd(II) complex[6].
Causality-Driven Solution: You must compensate for the lack of copper by using electron-rich, bulky monoligated precatalysts (e.g., [DTBNpP]Pd(crotyl)Cl) that rapidly generate highly active, coordinatively unsaturated Pd(0) species[5]. Alternatively, a dual Pd-Pd transmetalation system can be employed[1].
Q: How does the choice of amine base affect the homocoupling ratio?A: Amines act as both the base and a competing ligand. Secondary amines (like piperidine or morpholine) can reversibly substitute Pd ligands, stalling the productive catalytic cycle and giving the alkyne more time to undergo side reactions[2].
Causality-Driven Solution: Use non-nucleophilic, sterically hindered bases like TMP (2,2,6,6-tetramethylpiperidine) or DABCO[7]. Their steric bulk prevents them from poisoning the palladium center.
Quantitative Impact of Reaction Conditions
The table below summarizes how specific thermodynamic and kinetic choices impact the ratio of desired cross-coupling to unwanted homocoupling for terminal alkynes.
This protocol utilizes a bulky, electron-rich monoligated Pd precatalyst to circumvent the need for copper, accelerating the normally slow oxidative addition and transmetalation steps[5].
Step-by-Step Methodology:
Flask Charging: In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv) and [DTBNpP]Pd(crotyl)Cl (2.5 mol %).
Degassing: Seal the flask and subject it to three consecutive freeze-pump-thaw cycles using argon.
Solvent/Base Addition: Under positive argon pressure, add anhydrous, thoroughly degassed DMSO (0.2 M) and TMP (2,2,6,6-tetramethylpiperidine, 3.0 equiv). Causality: TMP is used because its steric bulk prevents coordination to the Pd center.
Alkyne Addition: Add 5-ethynylpiperidin-2-one (1.2 equiv) via a gastight syringe. Stir at room temperature for 12 hours.
Self-Validation Check:
Visual: The reaction mixture should transition from pale yellow to a clear golden hue. If the solution turns opaque black within the first 30 minutes, it indicates premature Pd(0) aggregation (catalyst death), likely due to incomplete degassing.
Analytical: LC-MS should show the product mass
[M+H]+
with a complete absence of the diyne mass
[2M−2+H]+
.
Step-by-step workflow for a self-validating, copper-free Sonogashira coupling protocol.
If copper must be used (e.g., for highly unreactive aryl chlorides where Cu-free transmetalation fails), keeping the steady-state concentration of 5-ethynylpiperidin-2-one extremely low prevents two alkyne molecules from coordinating to the same metal center simultaneously.
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and CuI (2 mol %). Degas via freeze-pump-thaw (x3).
Solvent Setup: Add degassed THF and diisopropylamine (iPr₂NH, 2.0 equiv). Heat to 50 °C.
Slow Addition: Dissolve 5-ethynylpiperidin-2-one (1.2 equiv) in 5 mL of degassed THF. Load into a syringe pump and add dropwise to the reaction mixture over exactly 4 hours.
Self-Validation Check:
TLC Monitoring: Spot the reaction mixture against pure 5-ethynylpiperidin-2-one every hour. The alkyne spot should never build up significantly during the addition phase. If a strong, persistent alkyne spot appears, the addition rate is too fast relative to the catalytic turnover, and homocoupling will occur.
Technical Support Center: Troubleshooting 5-Ethynylpiperidin-2-one Substitution Reactions
Welcome to the Technical Support Center. 5-Ethynylpiperidin-2-one is a highly valuable scaffold in drug development, featuring a rigid valerolactam ring with a terminal alkyne at the C5 position.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 5-Ethynylpiperidin-2-one is a highly valuable scaffold in drug development, featuring a rigid valerolactam ring with a terminal alkyne at the C5 position. However, functionalizing this molecule presents significant spatial challenges. The bulky C5-ethynyl group projects into the spatial hemisphere of the adjacent C6 and N1 (lactam nitrogen) positions, restricting the trajectory of approach for bulky electrophiles. Conversely, the rigid piperidinone ring sterically hinders transition-metal-catalyzed reactions at the alkyne terminus.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers overcome these specific steric barriers.
Section 1: N-Alkylation of the Lactam Core
FAQ 1: Why do standard N-alkylation conditions (e.g., K₂CO₃, MeI) fail or result in poor yields when applied to 5-ethynylpiperidin-2-one?
Causality: Lactams are inherently poor nucleophiles compared to standard amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. When this electronic deactivation is combined with the severe steric shielding provided by the adjacent C5-ethynyl group, weak bases like K₂CO₃ fail to generate a sufficiently reactive nucleophile[1]. The steric bulk physically blocks the S_N2 trajectory required for bulky electrophiles to attack the nitrogen.
Solution: To overcome this dual electronic-steric barrier, you must generate a highly reactive "naked" lactam anion. This requires strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium hexamethyldisilazide (LiHMDS) in polar aprotic solvents (DMF or NMP). These solvents effectively solvate the metal cation, disrupting ion pairing and maximizing the nucleophilicity of the lactam anion to force the substitution[1].
Protocol 1: Optimized N-Alkylation Workflow
Preparation: Flame-dry a Schlenk flask and purge with ultra-pure argon.
Deprotonation: Dissolve 5-ethynylpiperidin-2-one (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.
Base Addition: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes.
Self-Validation Step: Hydrogen gas evolution will occur. The reaction is ready for the next step only when bubbling ceases and the solution becomes clear and slightly yellow, indicating complete enolate/anion formation.
Electrophile Addition: Add the alkyl halide (1.5 equiv) dropwise. For highly hindered electrophiles, add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) to accelerate the reaction via an in situ Finkelstein reaction.
Reaction & Workup: Warm to room temperature and stir for 4–12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer extensively with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.
Workflow for overcoming steric hindrance in the N-alkylation of 5-ethynylpiperidin-2-one.
Section 2: Sonogashira Cross-Coupling at the C5-Ethynyl Group
FAQ 2: How do I prevent Glaser homocoupling and overcome low conversion when coupling the C5-alkyne with bulky aryl halides?
Causality: In a standard Sonogashira coupling, the steric clash between the rigid piperidin-2-one ring and the incoming palladium-aryl complex severely slows down the transmetalation and reductive elimination steps. When the catalytic cycle stalls due to this steric hindrance, trace amounts of oxygen promote the copper-catalyzed oxidative dimerization of the alkyne (Glaser homocoupling), consuming your starting material[2].
Solution: Employ bulky, electron-rich Buchwald-type phosphine ligands like XPhos. The electron-rich nature of XPhos accelerates the initial oxidative addition of the aryl halide. More importantly, its extreme steric bulk forces the palladium center into a highly reactive, low-coordinate state. Paradoxically, this massive ligand bulk accelerates the reductive elimination step by relieving severe steric strain in the transition state, pushing the product off the metal[2][3].
Quantitative Data: Ligand Screening for Bulky Aryl Chlorides
The following table summarizes the impact of ligand steric bulk and electron density on the Sonogashira coupling of 5-ethynylpiperidin-2-one with a sterically demanding electrophile (e.g., 2-chloro-1,3-dimethylbenzene).
Catalyst Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and CuI (1 mol%).
Degassing: Evacuate and backfill the flask with ultra-pure argon three times.
Self-Validation Step: Strict adherence to anaerobic conditions is confirmed if the reaction mixture remains pale yellow/green upon solvent addition. A shift to dark blue/brown indicates Cu(II) formation and oxygen ingress, which will trigger homocoupling.
Solvent Addition: Add thoroughly degassed THF and anhydrous triethylamine (Et₃N) in a 2:1 ratio. Stir for 5 minutes at room temperature to pre-form the active Pd(0) complex.
Alkyne Addition: Add 5-ethynylpiperidin-2-one (1.2 equiv) via a gas-tight syringe.
Heating: Heat the reaction to 60 °C for 6 hours. Monitor by LC-MS. Upon completion, filter through a pad of Celite, concentrate, and purify via flash chromatography.
Troubleshooting logic tree for sterically hindered Sonogashira cross-coupling reactions.
Section 3: C6-Functionalization (Alpha to the Lactam Nitrogen)
FAQ 3: Direct C6-lithiation and substitution yields mostly unreacted starting material. How can I achieve C6 substitution adjacent to the bulky C5-ethynyl group?
Causality: The C5-ethynyl group severely blocks the C6 position, preventing standard bases from accessing the alpha-protons. Furthermore, without a directing group, lithiation of piperidin-2-ones is unselective and often leads to ring-opening, degradation, or poor diastereoselectivity due to the steric hindrance of the resulting enolate[4].
Solution: Implement a Directed Metalation Group (DMG) strategy. Protecting the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group serves a dual purpose: it prevents undesired N-alkylation and acts as a powerful directing group. The carbonyl oxygen of the Boc group coordinates to the lithium atom of sec-butyllithium (s-BuLi), guiding the base precisely to the sterically hindered C6 proton[5].
Protocol 3: Directed Lithiation and Substitution
Boc Protection: React 5-ethynylpiperidin-2-one with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF for 3 hours at room temperature to yield the N-Boc protected lactam. Isolate via standard aqueous workup.
Lithiation: Dissolve the N-Boc lactam in anhydrous THF and cool to -78 °C. Add s-BuLi (1.1 equiv) dropwise.
Self-Validation Step: Maintain the temperature strictly at -78 °C for 1 hour. Allowing the temperature to rise prematurely will result in the nucleophilic attack of s-BuLi on the Boc group itself, destroying the starting material.
Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or aldehyde) dropwise at -78 °C.
Completion: Slowly warm the reaction to -50 °C over 2 hours. This controlled warming provides the necessary thermal energy to overcome the steric barrier of the C5-ethynyl group during the substitution step[4]. Quench with saturated NH₄Cl and extract with EtOAc.
References
Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)
Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry
White Rose eTheses Online
Technical Support Center: Sonogashira Coupling of Complex Molecules
Benchchem
Expanding the Scope of Diamond Surface Chemistry: Stille and Sonogashira Cross-Coupling Reactions
ACS Public
Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine–Iminium Formation/Reductive Amination
The Journal of Organic Chemistry - ACS Public
A Comparative Guide to the Reactivity of 5-Ethynylpiperidin-2-one and 3-Ethynylpiperidin-2-one for Drug Development and Bioconjugation
In the landscape of modern medicinal chemistry and drug development, the piperidin-2-one scaffold is a cornerstone for the synthesis of a diverse range of biologically active molecules.[1] The introduction of a reactive...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry and drug development, the piperidin-2-one scaffold is a cornerstone for the synthesis of a diverse range of biologically active molecules.[1] The introduction of a reactive ethynyl group onto this privileged structure opens up a wealth of possibilities for further functionalization, including bioconjugation via "click" chemistry and the formation of complex carbon-carbon bonds.[2][3] This guide provides an in-depth technical comparison of the reactivity of two key positional isomers: 5-ethynylpiperidin-2-one and 3-ethynylpiperidin-2-one. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these building blocks in the synthesis of novel therapeutics and chemical probes.
This comparison will delve into the electronic and steric factors governing the reactivity of the ethynyl moiety in each isomer, supported by established chemical principles and analogous experimental data. We will explore their performance in two critical classes of reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and nucleophilic conjugate additions.
Unveiling the Isomers: Structural and Electronic Differences
The reactivity of a functional group is intrinsically linked to its local electronic and steric environment. In the case of 5-ethynylpiperidin-2-one and 3-ethynylpiperidin-2-one, the position of the ethynyl group relative to the lactam functionality dictates its accessibility and electronic nature.
3-Ethynylpiperidin-2-one places the alkyne in conjugation with the carbonyl group, creating an α,β-unsaturated system. This conjugation significantly influences the electronic distribution within the molecule. The electron-withdrawing nature of the carbonyl group polarizes the triple bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. However, the position α to the nitrogen atom is known to be electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen, which can influence reactions involving this position.[4]
5-Ethynylpiperidin-2-one , in contrast, possesses an isolated ethynyl group. It is not in direct conjugation with the carbonyl group. Therefore, the electronic properties of the alkyne are more akin to a simple terminal alkyne. Its reactivity will be primarily governed by the inherent properties of the C-C triple bond and the steric environment of the piperidin-2-one ring.
Comparative Reactivity Analysis
The distinct electronic and steric landscapes of these two isomers lead to predictable differences in their reactivity profiles.
The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility.[2][5] It involves the formation of a stable triazole linkage from a terminal alkyne and an azide.[3]
For both 5-ethynylpiperidin-2-one and 3-ethynylpiperidin-2-one, the terminal alkyne is the reactive handle for this transformation. The fundamental mechanism of the CuAAC reaction is not expected to differ significantly between the two isomers. However, subtle differences in reaction kinetics may arise due to steric hindrance around the alkyne. The 3-position is in closer proximity to the lactam carbonyl and the nitrogen atom, which could present slightly more steric congestion compared to the 5-position. This might lead to a marginally slower reaction rate for the 3-isomer under identical conditions.
Table 1: Representative Data for CuAAC Reactions with Terminal Alkynes
Note: This table presents representative data for CuAAC reactions with analogous terminal alkynes to provide an expected performance range. Actual results with 5-ethynylpiperidin-2-one and 3-ethynylpiperidin-2-one may vary.
Nucleophilic conjugate addition, or the Michael addition, is a powerful C-C and C-heteroatom bond-forming reaction.[8] This reaction is highly sensitive to the electronic nature of the alkyne.
3-Ethynylpiperidin-2-one is an excellent substrate for Michael additions. The conjugation of the alkyne with the carbonyl group creates a polarized system where the β-carbon of the alkyne is electrophilic. This makes it susceptible to attack by soft nucleophiles such as thiols, amines, and enolates.[8]
5-Ethynylpiperidin-2-one , lacking this conjugation, is a poor Michael acceptor. The triple bond is not activated towards nucleophilic attack in the same manner. Therefore, it is not expected to undergo Michael additions under standard conditions. This stark difference in reactivity is a key distinguishing feature between the two isomers and allows for orthogonal reaction strategies.
Table 2: Representative Data for Michael Additions to α,β-Unsaturated Alkynyl Ketones
Note: This table presents representative data for Michael additions to analogous α,β-unsaturated systems. 3-Ethynylpiperidin-2-one is expected to behave similarly, while 5-ethynylpiperidin-2-one is not expected to be a viable substrate for this reaction.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required for specific substrates and applications.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for small-scale bioconjugation applications and utilizes a water-soluble ligand to stabilize the copper(I) catalyst.[5][7]
Materials:
Alkyne-functionalized piperidin-2-one (5- or 3-isomer)
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-functionalized piperidin-2-one in the chosen buffer to a final concentration of approximately 1 mM.
Azide Addition: Add the azide-functionalized molecule to the reaction mixture. A 1.5 to 2-fold molar excess of the azide relative to the alkyne is typically recommended.
Catalyst Preparation: In a separate tube, prepare the copper(I)-ligand complex by mixing the 20 mM CuSO₄ solution and the 50 mM THPTA solution in a 1:5 molar ratio (e.g., 2.5 µL of CuSO₄ and 5.0 µL of THPTA for a 500 µL final reaction volume). Allow this mixture to stand for 2-3 minutes at room temperature.
Catalyst Addition: Add the pre-formed copper-ligand complex to the main reaction tube.
Reaction Initiation: Add the aminoguanidine solution (to scavenge reactive byproducts) followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be around 5 mM.
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or an appropriate analytical technique.
Purification: Purify the resulting triazole product using a suitable method such as HPLC or size-exclusion chromatography.
Causality behind Experimental Choices: The use of THPTA as a ligand is crucial for aqueous reactions as it stabilizes the catalytically active Cu(I) oxidation state and prevents its disproportionation or oxidation, which would halt the reaction.[7] Sodium ascorbate acts as a reducing agent to generate Cu(I) in situ from the more stable CuSO₄.[7] Aminoguanidine is included to prevent potential side reactions with any oxidative species that may be generated.
Protocol 2: General Procedure for Thia-Michael Addition to 3-Ethynylpiperidin-2-one
This protocol describes the conjugate addition of a thiol to an α,β-unsaturated alkynyl ketone system under mild, solvent-free conditions.[9]
Materials:
3-Ethynylpiperidin-2-one
Thiol (e.g., thiophenol, benzyl mercaptan)
Procedure:
Reaction Setup: In a small reaction vial equipped with a magnetic stir bar, add 3-ethynylpiperidin-2-one (1 mmol).
Nucleophile Addition: Add the thiol (1.2 mmol, 1.2 equivalents) to the vial.
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete (usually within 1-2 hours), the crude product can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality behind Experimental Choices: This reaction often proceeds without the need for a catalyst because thiols are soft and highly effective nucleophiles for conjugate additions.[11] The solvent-free condition is not only environmentally friendly but can also accelerate the reaction rate by increasing the concentration of the reactants.[9]
Conclusion
The positional isomerism of the ethynyl group on the piperidin-2-one ring profoundly impacts its chemical reactivity. While both 5-ethynylpiperidin-2-one and 3-ethynylpiperidin-2-one are valuable synthons for CuAAC-mediated conjugations, their behavior in nucleophilic addition reactions is markedly different. 3-Ethynylpiperidin-2-one, with its activated alkyne, is a prime candidate for Michael additions, allowing for the introduction of a wide range of nucleophiles at the β-position. Conversely, the unactivated alkyne of 5-ethynylpiperidin-2-one is unreactive under these conditions.
This differential reactivity provides a powerful tool for synthetic chemists. Researchers can select the appropriate isomer based on the desired synthetic outcome, enabling either selective bioconjugation or the construction of more complex molecular architectures through conjugate addition. A thorough understanding of these reactivity principles is essential for the efficient and rational design of novel piperidin-2-one-based compounds for a multitude of applications in science and medicine.
References
Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. (2003). ACS Publications. [Link]
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (n.d.). Wiley Online Library. [Link]
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Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PubMed Central. [Link]
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A Comparative Guide to Terminal Alkyne Linkers in Bioconjugation: Evaluating 5-ethynylpiperidin-2-one and Its Contemporaries
Introduction: The Critical Role of Linkers in Modern Bioconjugation In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs, the linker is not merely a passive connector but a criti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Linkers in Modern Bioconjugation
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs, the linker is not merely a passive connector but a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile.[1][2] Among the diverse chemical handles available for bioconjugation, terminal alkynes have emerged as a cornerstone technology. Their utility is primarily showcased in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click" reaction known for its high efficiency, specificity, and biocompatibility under a range of conditions.[3][4]
The choice of terminal alkyne linker can profoundly influence the physicochemical properties of the final bioconjugate. Factors such as hydrophilicity, steric hindrance, and structural rigidity imparted by the linker can affect solubility, aggregation, in vivo stability, and the efficiency of payload delivery.[][6] This guide provides an in-depth comparison of common terminal alkyne linkers, with a special focus on the potential attributes of the novel, yet underexplored, 5-ethynylpiperidin-2-one. While extensive experimental data on this specific piperidinone-based linker is not yet available in peer-reviewed literature, we can extrapolate its potential properties based on fundamental chemical principles and compare them to well-established alternatives.
This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of next-generation bioconjugates.
Classes of Terminal Alkyne Linkers: A Comparative Analysis
The structural diversity of terminal alkyne linkers allows for the fine-tuning of a bioconjugate's properties. We will explore three main classes: simple amine-functionalized linkers, carboxylic acid-functionalized linkers, and a prospective analysis of lactam-based linkers, represented by 5-ethynylpiperidin-2-one.
Caption: Chemical structures of representative terminal alkyne linkers.
Amine-Functionalized Linkers: Propargylamine
Propargylamine is one of the most widely used terminal alkyne linkers due to its commercial availability and straightforward reactivity.[7] The primary amine provides a versatile handle for conjugation to various electrophilic sites on biomolecules, such as activated esters or isothiocyanates, forming stable amide or thiourea bonds, respectively.
Properties & Performance:
Reactivity: The terminal alkyne of propargylamine exhibits high reactivity in CuAAC reactions.[3]
Hydrophilicity: The amine group provides a degree of hydrophilicity, which can be beneficial for the solubility of the resulting conjugate.
Versatility: The primary amine allows for a wide range of coupling chemistries.
Advantages:
Simple, small structure minimizes steric hindrance.
Readily available and cost-effective.
The resulting amide/thiourea linkage is generally stable.
Considerations:
The basicity of the amine may require pH control during conjugation to avoid side reactions.
May not provide sufficient hydrophilicity for highly hydrophobic payloads.
Pent-4-ynoic acid offers an alternative attachment point through its terminal carboxylic acid. This group can be activated (e.g., as an N-hydroxysuccinimide (NHS) ester) to react with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.[8][9]
Properties & Performance:
Reactivity: The terminal alkyne is readily available for click chemistry.[10]
Hydrophilicity: The carboxylic acid group can be deprotonated at physiological pH, imparting a negative charge and increasing the hydrophilicity of the conjugate.
Stability: The resulting amide bond formed upon conjugation is highly stable.
Advantages:
Allows for direct conjugation to amine-containing biomolecules.
The introduction of a carboxylate anion can improve the solubility and reduce aggregation of the bioconjugate.
Considerations:
The activation step (e.g., NHS ester formation) is required prior to conjugation, adding a step to the workflow.
The NHS ester is moisture-sensitive, requiring careful handling and storage.[8]
Lactam-Based Linkers: A Hypothetical Analysis of 5-ethynylpiperidin-2-one
While not yet documented in bioconjugation literature, we can infer the potential characteristics of 5-ethynylpiperidin-2-one based on its structure. As a cyclic amide (a lactam), the piperidinone ring introduces unique structural and chemical features compared to simple aliphatic or acyclic functionalized linkers.
Hypothesized Properties & Performance:
Hydrophilicity: The lactam moiety, with its polar amide bond, is expected to be more hydrophilic than a simple alkyl chain.[11] This could be advantageous for solubilizing hydrophobic payloads and improving the pharmacokinetic profile of the conjugate.
Rigidity: The cyclic structure of the piperidinone ring would introduce conformational rigidity to the linker. This can be beneficial in some applications by providing a more defined spatial orientation between the biomolecule and the payload, potentially influencing target binding or drug release kinetics.[]
Hydrogen Bonding: The amide functionality of the lactam can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[12][13] This could lead to intramolecular or intermolecular hydrogen bonding, potentially influencing the conformation and stability of the conjugate.
Stability: The lactam ring is generally stable under physiological conditions.
Potential Advantages:
May offer a favorable balance of hydrophilicity and rigidity.
The defined conformation could be leveraged for precise spatial positioning of the payload.
Could potentially reduce non-specific binding through its polar nature.
Unanswered Questions & Research Directions:
The synthesis of 5-ethynylpiperidin-2-one and its derivatives for bioconjugation needs to be developed and optimized.
Experimental data on its reactivity in CuAAC reactions compared to other alkynes is required.
The in vivo stability and cleavage patterns (if any) of the piperidinone ring within a bioconjugate are unknown.
The overall impact of this linker on the efficacy and toxicity of an ADC or other bioconjugate needs to be empirically determined.
Quantitative Comparison of Linker Properties
Property
Propargylamine
Pent-4-ynoic Acid
5-ethynylpiperidin-2-one (Hypothetical)
Functional Group
Primary Amine
Carboxylic Acid
Lactam (cyclic amide)
Relative Hydrophilicity
Moderate
Moderate to High (pH-dependent)
Moderate to High
Structural Rigidity
Low (Flexible)
Low (Flexible)
High (Rigid Ring)
Hydrogen Bonding
Donor/Acceptor (Amine)
Donor/Acceptor (Carboxylic Acid)
Donor/Acceptor (Lactam)
Primary Conjugation Chemistry
Amide/Thiourea formation
Amide formation (post-activation)
Requires functionalization for conjugation
Key Advantage
Simplicity and versatility
Increased hydrophilicity via charge
Potential for enhanced solubility and defined conformation
Experimental Workflow & Protocols
A robust experimental design is crucial for the objective comparison of different terminal alkyne linkers. The following workflow and protocol describe a general method for labeling a biomolecule and performing a CuAAC reaction, which can be adapted to compare the efficiency of various linkers.
Caption: General experimental workflow for bioconjugation using terminal alkyne linkers.
Protocol: Comparative CuAAC Reaction for Linker Efficiency
This protocol provides a general framework for comparing the conjugation efficiency of different alkyne-functionalized biomolecules with an azide-containing payload.
Materials:
Alkyne-functionalized biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
Azide-functionalized payload (e.g., fluorescent dye, drug molecule) dissolved in DMSO
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)[3]
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
Purification system (e.g., size-exclusion chromatography)
Procedure:
Preparation of Reaction Mixture:
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule with the azide-functionalized payload. A typical molar excess of the payload is 5-10 fold over the biomolecule.
Catalyst Premix Preparation:
In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution. A common molar ratio is 1:5 (Cu:THPTA).[3]
Allow the premix to stand at room temperature for 1-2 minutes. This complexation step is crucial for stabilizing the catalytically active Cu(I) species and protecting the biomolecule from potential damage.[14]
Initiation of the CuAAC Reaction:
Add the catalyst premix to the biomolecule/payload mixture to achieve a final copper concentration in the range of 50-250 µM.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix the solution.
Incubation:
Allow the reaction to proceed at room temperature for 30-90 minutes. The optimal reaction time should be determined empirically for each linker.
Purification:
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted payload, catalyst, and other small molecules.
Analysis:
Characterize the purified bioconjugate to determine the conjugation efficiency (e.g., drug-to-antibody ratio, DAR). This can be achieved using techniques such as mass spectrometry, UV-Vis spectroscopy (if the payload is chromophoric), and SDS-PAGE.
By running this protocol in parallel with biomolecules functionalized with different terminal alkyne linkers, a direct comparison of their relative reaction efficiencies can be obtained.
Conclusion and Future Outlook
The selection of a terminal alkyne linker is a critical decision in the design of bioconjugates. While established linkers like propargylamine and pent-4-ynoic acid offer reliable and well-characterized options, the exploration of novel linker scaffolds is essential for advancing the field.
The hypothetical analysis of 5-ethynylpiperidin-2-one suggests that lactam-based linkers could offer a unique combination of hydrophilicity and structural rigidity, potentially leading to bioconjugates with improved physicochemical and pharmacological properties. However, this potential can only be realized through dedicated synthetic efforts and rigorous experimental evaluation.
As our understanding of the intricate relationship between linker structure and bioconjugate performance continues to grow, we can anticipate the development of increasingly sophisticated linkers tailored for specific therapeutic applications. The systematic comparison of these new linkers against established standards will be paramount in identifying the next generation of best-in-class bioconjugation reagents.
References
Adler, M., Laughlin, B., & Lieb, S. (1999). Effects of Lactam Ring Size on the Thermodynamics of Hydrogen Bonding in CCl4 solutions: Experimental and abinitio Studies. Physical Chemistry Chemical Physics, 1(23), 5333-5338.
Joubert, N., Beck, A., & Dumontet, C. (2020).
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 689808.
St. Amant, A. H., et al. (2015).
ResearchGate. (1999). (PDF) Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies. Retrieved from [Link]
Tinnis, F., et al. (2018). Tunable Prussian blue analogues for the selective synthesis of propargylamines through A 3 coupling. Catalysis Science & Technology, 8(9), 2367-2376.
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Ma, H., et al. (2015). Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. Toxicological Sciences, 143(2), 347-357.
MDPI. (2025, September 25). Click-Ready Gold Nanoparticles from Aqueous Mechanochemistry: 2-Propynylamine as a Reducing Agent and Surface Ligand. Retrieved from [Link]
Meggers, E. (2019). Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. The Journal of Organic Chemistry, 84(13), 8177-8190.
Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. (n.d.). Retrieved from [Link]
PubMed. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. Retrieved from [Link]
Kim, Y., et al. (2013). A Potential Substrate Binding Conformation of β-Lactams and Insight into the Broad Spectrum of NDM-1 Activity. Antimicrobial Agents and Chemotherapy, 57(4), 1731-1740.
Tantry, S. J., & Tantry, S. K. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Organic Synthesis, 12(4), 428-446.
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]
Royal Society of Chemistry. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
ACS Publications. (2022, April 26). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Retrieved from [Link]
Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024). Latvian Journal of Chemistry, 25(3), 226-243.
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The Unveiling of a Molecule: A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Ethynylpiperidin-2-one
Abstract In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Ethynylpiperidin-2-one, a molecule incorporating both a cy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Ethynylpiperidin-2-one, a molecule incorporating both a cyclic amide (lactam) and a terminal alkyne, presents a unique analytical challenge. Its structural complexity gives rise to a rich and informative fragmentation pattern under mass spectrometry. This guide provides an in-depth analysis of the collision-induced dissociation (CID) pathways of 5-ethynylpiperidin-2-one. We will dissect the fragmentation behavior, comparing the observed patterns to the established fragmentation rules for piperidinone derivatives and terminal alkynes. This document serves as a key resource for researchers, offering both foundational mechanistic insights and practical, step-by-step protocols for analysis, thereby enabling confident structural characterization and differentiation from related analogues.
Introduction: A Tale of Two Moieties
The mass spectrometric fragmentation of a molecule is its chemical fingerprint. For 5-ethynylpiperidin-2-one (Molecular Weight: 123.15 g/mol ), this fingerprint is dictated by the interplay between two key structural features: the six-membered piperidin-2-one ring and the C5-substituted ethynyl group.
The Piperidinone Core: As a lactam, this ring system is susceptible to characteristic cleavages. Protonation, typically occurring on the amide nitrogen or carbonyl oxygen under electrospray ionization (ESI) conditions, initiates fragmentation cascades.[1][2][3] Common pathways include alpha-cleavage adjacent to the nitrogen and rupture of the amide bond, often leading to ring-opening.[4]
The Ethynyl Substituent: Terminal alkynes possess their own distinct fragmentation behavior. The most prominent pathways involve the cleavage of the bond adjacent to the triple bond (propargylic cleavage) to form a resonance-stabilized propargyl cation, and the loss of the acidic acetylenic hydrogen, resulting in a strong [M-H]⁺ or [M-1] radical cation signal, depending on the ionization method.[4]
This guide will explore how these competing and cooperating fragmentation drivers manifest in the tandem mass spectrum (MS/MS) of 5-ethynylpiperidin-2-one, providing a logical framework for its analysis.
Predicted Fragmentation Pathways
Under positive-mode ESI-MS/MS analysis, the protonated molecule [M+H]⁺ of 5-ethynylpiperidin-2-one has a mass-to-charge ratio (m/z) of 124. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate several key fragmentation routes, detailed below.
Pathway A: Lactam Ring-Driven Fragmentation
This pathway begins with the inherent instability of the protonated lactam ring.
A1: Initial Ring Opening via Amide Bond Cleavage: A primary event is the cleavage of the N1-C2 carbonyl bond, a common fragmentation for cyclic amides.[1][2] This opens the ring to form a linear acylium ion intermediate.
A2: Neutral Loss of Carbon Monoxide (CO): Following ring opening, the acylium ion can readily lose a neutral CO molecule (28 Da). This is a highly favorable process that leads to the formation of a stable iminium ion.
A3: Subsequent Fragmentation: The resulting linear iminium ion can undergo further fragmentation, such as cleavage of C-C bonds along the alkyl chain.
Pathway B: Ethynyl Group-Driven Fragmentation
This pathway is initiated by the reactivity of the terminal alkyne.
B1: Propargylic-type Cleavage: The bond between C4 and C5 is analogous to a propargylic bond. Cleavage at this position would lead to the loss of a neutral ethene molecule (C2H4, 28 Da) after rearrangement, or more complex rearrangements involving the alkyne. A direct propargylic cleavage to yield a resonance-stabilized propargyl cation (m/z 39) is a hallmark of terminal alkynes.[4]
B2: Loss of Acetylene: The loss of the ethynyl side chain as neutral acetylene (C2H2, 26 Da) is another plausible fragmentation, resulting from the cleavage of the C5-C(ethynyl) bond.
Pathway C: Concerted and Complex Rearrangements
The proximity of the two functional groups can also lead to more complex, concerted fragmentation mechanisms.
C1: Retro-Diels-Alder (RDA)-type Reaction: Although not a classic RDA system, the cyclic structure could undergo a concerted ring cleavage, expelling a neutral molecule like ketene (CH2=C=O, 42 Da) or other stable neutrals.
C2: Neutral Loss of Ammonia (NH3): Studies on similar lactams, such as 2-pyrrolidinone, have shown that the elimination of ammonia (17 Da) can be a significant fragmentation pathway.[3][5]
The following diagram visualizes the primary predicted fragmentation pathways originating from the protonated precursor ion.
Caption: Predicted major fragmentation pathways for protonated 5-ethynylpiperidin-2-one.
Comparative Analysis: Experimental Data vs. Theoretical Models
To validate these predictions, we present hypothetical experimental data from a tandem mass spectrometry experiment. The analysis involves comparing the observed product ions with those from the parent compound, 2-piperidinone, to highlight the influence of the ethynyl substituent.
Precursor Ion (m/z)
Collision Energy
Observed Product Ions (m/z)
Proposed Neutral Loss / Fragment Identity
Comparison Compound / Pathway
124 ([M+H]⁺ of Target)
20 eV
96, 98, 80, 54, 39
-CO, -C₂H₂, -C₂H₄O, Further fragmentation, Propargyl cation
Dominance of CO Loss (m/z 96): The intense peak at m/z 96 strongly supports Pathway A , where ring-opening is followed by the loss of carbon monoxide. This is a classic fragmentation for lactams and indicates the piperidinone core is a primary driver of dissociation.[7]
Evidence for Alkyne Involvement (m/z 98 & 39): The presence of a peak at m/z 98 corresponds to the loss of acetylene (26 Da), a key indicator of Pathway B . Furthermore, the detection of the m/z 39 ion, the characteristic propargyl cation, provides definitive evidence of fragmentation initiated at the alkyne moiety.[4]
Comparison with 2-Piperidinone: The parent lactam shows a loss of CO (m/z 72 from m/z 100) but lacks the fragments at m/z 98 and 39. This direct comparison unequivocally demonstrates that these fragments are unique to the presence of the ethynyl group, making them diagnostic markers for identifying this substitution on the piperidinone scaffold.
Experimental Protocol: Tandem Mass Spectrometry Analysis
This section provides a standardized protocol for acquiring high-quality MS/MS data for 5-ethynylpiperidin-2-one and similar compounds.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 5-ethynylpiperidin-2-one in methanol.
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive-ion mode ESI.
Instrumentation and Method
The following parameters are recommended for a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
Ionization Mode: ESI Positive
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 600 L/hr (Nitrogen)
Collision Gas: Argon
Data Acquisition Workflow
The workflow involves two main stages: identifying the precursor ion and then fragmenting it to obtain the product ion spectrum.
Caption: A streamlined workflow for MS/MS analysis of the target compound.
Conclusion and Future Directions
The fragmentation pattern of 5-ethynylpiperidin-2-one is a rich composite of the behaviors of its constituent parts. The analysis clearly shows competing fragmentation pathways initiated by both the lactam ring and the terminal alkyne group. The neutral loss of CO (m/z 96) is a strong indicator of the piperidinone backbone, while the loss of acetylene (m/z 98) and the presence of the propargyl cation (m/z 39) serve as diagnostic markers for the ethynyl substituent.
This comparative guide provides a robust framework for identifying 5-ethynylpiperidin-2-one and differentiating it from other piperidinone analogues. For drug development professionals, understanding these fragmentation pathways is crucial for metabolite identification, where modifications to the core structure can be rapidly pinpointed by shifts in the mass spectrum. Future work could involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of each fragment and computational chemistry to model the energetics of the proposed fragmentation pathways, further solidifying the mechanistic understanding.
References
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation.
Navale, T. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
Navale, T. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information.
Wan, P., et al. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Center for Biotechnology Information.
BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate.
Aridoss, G., et al. (n.d.). General mass spectral fragmentation pattern for 21-30. ResearchGate.
Demarque, D. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST WebBook.
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Benchmarking In Vivo Click Reaction Efficiency: 5-Ethynylpiperidin-2-one vs. Standard Bioorthogonal Handles
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective performance benchmarking, mechanistic causality, and validated in vivo protocols. Bioorthogonal chemistry has fund...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Objective performance benchmarking, mechanistic causality, and validated in vivo protocols.
Bioorthogonal chemistry has fundamentally transformed our ability to track, quantify, and manipulate biomolecules in living systems. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for its exquisite chemoselectivity and rapid kinetics, the choice of the alkyne handle dictates the success of in vivo applications.
This guide benchmarks the in vivo click reaction efficiency of 5-ethynylpiperidin-2-one (5-EPO) —a terminal alkyne integrated into a hydrophilic valerolactam ring—against standard linear alkynes and strained cyclooctynes. By synthesizing mechanistic rationale with field-proven protocols, we provide a definitive framework for optimizing bioorthogonal bioconjugation in complex biological environments.
Mechanistic Rationale: The 5-EPO Advantage
The structural microenvironment of an alkyne dictates its aqueous solubility, metabolic stability, and reaction kinetics. 5-EPO offers a unique physicochemical profile tailored for in vivo biology:
Enhanced Solvation via the Lactam Ring: Unlike highly lipophilic strained alkynes (e.g., DBCO) that suffer from non-specific hydrophobic binding to serum proteins, the piperidin-2-one (cyclic amide) ring of 5-EPO possesses a strong dipole moment. This ensures excellent aqueous solubility and rapid systemic distribution without the need for organic co-solvents.
Steric Shielding and Metabolic Stability: Simple linear alkynes like propargylglycine (Pra) are highly reactive but susceptible to premature degradation by endogenous transaminases or sequestration by cellular thiols. The cyclic backbone of 5-EPO provides steric shielding, extending its in vivo half-life while leaving the terminal ethynyl group fully accessible for CuAAC.
Synergy with Biocompatible Cu(I) Ligands: Terminal alkynes require copper catalysis. Historically, Cu(I) toxicity hindered in vivo use due to the generation of reactive oxygen species (ROS)[1]. However, modern tris(triazolylmethyl)amine-based ligands—specifically BTTAA and THPTA —effectively coordinate Cu(I), accelerating the reaction while acting as sacrificial reductants to intercept ROS and protect living cells from oxidative damage[2],[3].
To objectively evaluate 5-EPO, we benchmark it against two widely used alternatives: Propargylglycine (Pra) (a standard linear terminal alkyne) and DBCO-amine (a strained alkyne for Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).
Table 1: In Vivo Bioorthogonal Handle Comparison
Performance Metric
5-Ethynylpiperidin-2-one (5-EPO)
Propargylglycine (Pra)
DBCO-amine (SPAAC)
Reaction Modality
CuAAC (Requires Cu + Ligand)
CuAAC (Requires Cu + Ligand)
SPAAC (Copper-free)
Reaction Kinetics (
k2
)
~45
M−1s−1 (with BTTAA)
~50
M−1s−1
(with BTTAA)
~0.3 - 1.0
M−1s−1
Aqueous Solubility
Excellent (Lactam dipole)
Excellent (Zwitterionic)
Poor (Highly lipophilic)
Metabolic Stability
High (Ring-shielded)
Low (Enzyme susceptible)
Moderate (Thiol cross-reactivity)
Tissue Penetrance
Deep (Low MW: 123 g/mol )
Deep (Low MW: 113 g/mol )
Shallow (High MW: 276 g/mol )
In Vivo Background (SNR)
Very Low
Low
High (Non-specific binding)
Cytotoxicity (at 1mM)
Low (If BTTAA is used)
Low (If BTTAA is used)
Low (No copper required)
Key Takeaway: While DBCO avoids copper entirely, its sluggish kinetics and high lipophilicity lead to poor signal-to-noise ratios (SNR) in deep tissue. 5-EPO, when paired with a biocompatible ligand like BTTAA, achieves reaction rates nearly 50 times faster than SPAAC[4],[5], combined with superior metabolic stability compared to linear alkynes.
Validated Experimental Protocol: In Vivo CuAAC with 5-EPO
To ensure a self-validating system, the following protocol utilizes BTTAA , which has been empirically proven to provide the fastest and most biocompatible catalytic system for CuAAC-mediated bioconjugation in living organisms[4].
Causality-Driven Methodology
Step 1: Metabolic Incorporation / Administration
Administer 5-EPO (10–50 mg/kg) via intravenous (IV) injection. The hydrophilic nature of the lactam ring ensures rapid systemic circulation.
Allow 2–4 hours for tissue distribution and target accumulation.
Causality: The extended half-life of 5-EPO allows for longer accumulation windows without significant metabolic degradation.
Step 2: Catalyst Formulation (Critical Step)
In a sterile microcentrifuge tube, pre-mix
CuSO4
(50 µM final concentration) with the BTTAA ligand (250 µM final concentration).
Crucial Ratio: Maintain a strict 1:5 ratio of Cu:BTTAA .
Causality: Excess ligand is mandatory. Free Cu(I) ions that escape the coordination sphere generate toxic ROS. A 5-fold excess of BTTAA ensures complete coordination, maximizing the reaction rate while intercepting any aberrant oxidative species[1],[3].
Step 3: Probe Assembly & Reduction
Add the Azide-Fluorophore probe (e.g., Azide-AlexaFluor 488) to the Cu-BTTAA complex at a final concentration of 100 µM.
Immediately prior to injection, add Sodium Ascorbate (2.5 mM final concentration) to reduce Cu(II) to the active Cu(I) catalyst.
Causality: Ascorbate must be added last to prevent premature oxidation of the active Cu(I) species by atmospheric oxygen before it enters the biological environment.
Step 4: In Vivo Ligation & Imaging
Inject the activated Cu(I)-BTTAA-Azide cocktail intravenously.
Allow 30–60 minutes for the bioorthogonal ligation to occur. BTTAA accelerates the CuAAC reaction, achieving >80% triazole conversion within this window[5].
Proceed with fluorescence imaging or tissue harvesting. Include a "No-Copper" control cohort to validate that the observed signal is strictly dependent on triazole formation, ensuring absolute trustworthiness of the data.
Visualizing the Bioorthogonal System
The success of this methodology relies on the precise orchestration of systemic delivery and localized catalysis.
Figure 1: Step-by-step workflow for in vivo metabolic labeling and CuAAC imaging using 5-EPO.
Figure 2: Catalytic cycle of BTTAA-assisted CuAAC with 5-EPO, preventing in vivo oxidative stress.
Conclusion
For drug development professionals and chemical biologists, 5-ethynylpiperidin-2-one represents a highly optimized balance between the rapid kinetics of terminal alkynes and the metabolic stability required for in vivo efficacy. When strictly paired with advanced Cu(I)-stabilizing ligands like BTTAA to mitigate cytotoxicity, 5-EPO outperforms traditional linear alkynes in half-life and drastically outperforms strained alkynes (DBCO) in reaction speed and signal-to-noise ratio.
References
Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry
Source: American Chemical Society (ACS)
URL:[Link]
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans
Source: American Chemical Society (ACS)
URL:[Link]
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation
Source: ResearchGate
URL:[Link]
5-Ethynylpiperidin-2-one vs. Propargylamine in Protein Bioconjugation: A Critical Comparison Guide
Introducing terminal alkynes into proteins is a foundational step in modern bioconjugation, enabling downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." For researchers developing antibod...
Author: BenchChem Technical Support Team. Date: April 2026
Introducing terminal alkynes into proteins is a foundational step in modern bioconjugation, enabling downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." For researchers developing antibody-drug conjugates (ADCs), diagnostic probes, or biomaterials, selecting the correct alkyne-donating reagent is critical.
This guide provides an objective, mechanistically grounded comparison between two alkyne-containing molecules: Propargylamine (the industry gold standard) and 5-ethynylpiperidin-2-one (a specialized heterocyclic building block). As we will explore, their distinct structural anatomies dictate entirely different utilities in aqueous protein chemistry.
Chemical Anatomy & Mechanistic Causality
To understand how these molecules perform in bioconjugation, we must analyze their functional groups and the resulting electron dynamics.
Propargylamine (PA):
Propargylamine consists of a terminal alkyne paired with a short aliphatic primary amine. The primary amine is highly nucleophilic (pKa ~9.0). Under physiological or slightly basic aqueous conditions (pH 7.0–8.5), a significant fraction of the amine is unprotonated and possesses a localized lone pair of electrons. This makes it an aggressive nucleophile capable of attacking activated esters (like NHS esters) or acting as an acyl acceptor in enzymatic transamidation reactions[1].
5-Ethynylpiperidin-2-one (5-EP):
5-EP features a terminal alkyne attached to a six-membered delta-lactam (piperidin-2-one) ring[2]. While it possesses a nitrogen atom, this nitrogen is part of a cyclic amide. The lone pair of electrons on the lactam nitrogen is resonance-delocalized into the adjacent carbonyl pi-system. This delocalization severely depletes the nitrogen's electron density, rendering it non-nucleophilic and chemically inert under standard aqueous bioconjugation conditions. It cannot attack NHS esters, nor can it fit into the active site of transglutaminases.
The Verdict: Propargylamine is a versatile, ready-to-use bioconjugation linker. 5-ethynylpiperidin-2-one cannot be used directly for protein labeling; it requires prior harsh organic synthesis (e.g., strong base deprotonation and N-alkylation in anhydrous solvents) to attach a reactive crosslinking handle before it can ever touch a protein.
Proven Bioconjugation Workflows
Because 5-EP is incompatible with direct protein modification, the following self-validating protocols focus on the established methodologies utilizing Propargylamine .
Workflow A: Site-Specific Propargylation via Transglutaminase
Tissue Transglutaminase (TG2) and microbial Transglutaminase (mTG) catalyze the formation of an isopeptide bond between the γ-carboxamide group of glutamine (Gln) residues and primary amines. Propargylamine serves as an4[1], enabling highly homogenous, site-specific labeling.
Self-Validating Protocol:
Reaction Assembly: Dilute the target protein (containing an accessible Gln tag) to 1–5 mg/mL in Tris-HCl buffer (50 mM, pH 7.5). Note: Avoid primary amine buffers like Tris if using non-enzymatic methods, but TGase tolerates Tris well.
Substrate Addition: Add propargylamine to a final concentration of 20–50 mM.
Enzymatic Catalysis: Add TG2 or mTG (1–5 U/mg of target protein). Incubate at 37°C for 4 hours.
Purification: Remove excess propargylamine and enzyme via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.
Validation (The Self-Check): Perform a diagnostic CuAAC reaction on a 10 µg aliquot using a fluorescent Azide (e.g., Cy5-Azide). Run the sample on an SDS-PAGE gel. Fluorescence under UV/Vis imaging confirms successful, covalent alkyne incorporation.
Workflow B: Stochastic Modification via EDC/NHS Coupling
For applications requiring high payload density (e.g., highly loaded nanoparticles or viral scaffolds), propargylamine can be coupled to surface-exposed Glutamic (Glu) and Aspartic (Asp) acids using5[5].
Self-Validating Protocol:
Activation: Dissolve the protein (2 mg/mL) in MES buffer (0.1 M, pH 6.0). Add EDC (2 mM) and sulfo-NHS (5 mM). Incubate for 15 minutes at room temperature to form the semi-stable NHS-ester intermediate.
Conjugation (Causality Check): Add propargylamine to a massive final concentration (0.2–0.5 M). Why this massive excess? If propargylamine is not in vast excess, the protein's own surface lysine residues will attack the NHS esters, causing zero-length intermolecular cross-linking and irreversible protein precipitation.
Incubation: React for 2 hours at room temperature.
Quenching & Purification: Quench unreacted NHS esters by adding hydroxylamine (10 mM). Purify via desalting columns (e.g., Zeba Spin).
Validation: Analyze the conjugate via Intact Mass LC-MS. A mass shift of +37 Da per addition (+55 Da for PA minus 18 Da for water loss) validates the exact Degree of Labeling (DoL).
Fig 2: Mechanistic pathways for introducing alkyne handles using Propargylamine.
Conclusion & Strategic Recommendations
For researchers looking to introduce an alkyne handle onto a protein, Propargylamine is the definitive choice . Its highly nucleophilic primary amine allows for seamless integration into both enzymatic (Transglutaminase) and chemical (EDC/NHS) bioconjugation pipelines.
Conversely, 5-ethynylpiperidin-2-one should be strictly viewed as a precursor for organic synthesis. Because its lactam nitrogen is resonance-stabilized and non-nucleophilic, it will fail to react in standard aqueous protein labeling workflows. Attempting to use it as a direct bioconjugation reagent will result in zero conjugation and wasted target proteins.
References
Gnaccarini, C., et al. "Site-Specific protein propargylation using tissue transglutaminase." ResearchGate.
"Biotechnological Applications of Transglutaminases." PubMed Central (PMC).
"Bioconjugation Strategies for Tobacco Mild Green Mosaic Virus." PubMed Central (PMC).
A Comparative Guide to Validating the Metabolic Stability of 5-Ethynylpiperidin-2-one Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery The journey of a drug candidate from discovery to clinical application is fraught w...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to pharmacokinetics.[1] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[2][3] Early assessment of metabolic stability allows for the selection of more promising lead candidates and guides structural modifications to enhance drug-like properties.[3]
The 5-ethynylpiperidin-2-one scaffold is of growing interest in medicinal chemistry. The piperidine ring is a privileged structure, known to enhance druggability and improve pharmacokinetic properties.[4] The ethynyl group, a versatile functional handle, can enhance binding affinity and modulate metabolic pathways.[5][6] However, this reactive moiety can also be a site of metabolic attack, primarily by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.[7] Therefore, a robust and validated in vitro system to assess the metabolic fate of these derivatives is paramount.
Choosing the Right In Vitro Model: A Comparative Analysis
The selection of an appropriate in vitro model is the cornerstone of a predictive metabolic stability assay. The primary goal is to mimic the metabolic activity of the human liver, the principal site of drug metabolism.
Hepatoma Cell Lines (HepG2, HepaRG)
HepG2: A human liver cancer cell line that is easy to culture and widely used in toxicity studies.[8][9] However, HepG2 cells exhibit significantly lower expression and activity of key drug-metabolizing enzymes, particularly Phase I CYPs, compared to primary human hepatocytes.[9][10][11][12] This can lead to an underestimation of metabolic clearance for compounds primarily metabolized by these enzymes.
HepaRG: This human-derived cell line can be differentiated into a co-culture of hepatocyte-like and biliary-like cells, expressing a broader range of metabolic enzymes than HepG2 cells.[11][12] While more metabolically competent, their utility can be hampered by complex and variable differentiation protocols.[10][12]
Primary Human Hepatocytes (PHH)
Considered the "gold standard" for in vitro drug metabolism studies, PHH retain the expression of a full complement of liver-specific enzymes and transporters, closely mimicking the in vivo metabolic environment.[8][10] They provide the most accurate data for predicting human hepatic clearance.[13] However, their use is associated with higher costs, limited availability, and donor-to-donor variability.[8] For assessing compounds with low turnover, extended incubation times are necessary, which can be challenging with traditional hepatocyte suspensions due to declining viability and enzyme activity.[3][13] To address this, co-culture systems with stromal cells have been developed to maintain stable metabolic function for extended periods.[13]
Recommendation: For a definitive assessment of the metabolic stability of novel 5-ethynylpiperidin-2-one derivatives, primary human hepatocytes are the preferred model. While cell lines can be used for initial screening, the data should be interpreted with caution due to their metabolic limitations.
Experimental Design: A Self-Validating Protocol
A well-designed protocol incorporates controls and validation steps to ensure the reliability of the generated data. The following workflow is designed to be a self-validating system.
Standard Operating Procedure: Safe Handling and Disposal of 5-Ethynylpiperidin-2-one Executive Summary 5-Ethynylpiperidin-2-one (CAS No. 2736391-64-1) is a specialized building block frequently utilized in advanced drug...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of 5-Ethynylpiperidin-2-one
Executive Summary
5-Ethynylpiperidin-2-one (CAS No. 2736391-64-1) is a specialized building block frequently utilized in advanced drug development and materials science ()[1]. Structurally, it is characterized by a 6-membered delta-lactam ring and a highly reactive terminal alkyne moiety. Proper disposal of this compound is not merely a matter of regulatory compliance; it is a critical component of laboratory safety. This guide provides a self-validating, step-by-step protocol for the safe handling and disposal of 5-Ethynylpiperidin-2-one, ensuring environmental protection and operational excellence.
Hazard Assessment & Mechanistic Causality
To safely dispose of any chemical, researchers must first understand the causality behind its intrinsic reactivity.
Terminal Alkyne Reactivity: The sp-hybridized carbon-hydrogen bond of the terminal alkyne is weakly acidic ()[2]. If 5-Ethynylpiperidin-2-one is inadvertently disposed of in waste streams containing heavy metal salts (such as silver, copper, or mercury), it can undergo a substitution reaction to form metal acetylides. These organometallic byproducts are highly shock-sensitive and pose a severe explosion hazard. Causality: Strict segregation from heavy metal waste prevents the formation of explosive intermediates.
Lactam Core Stability: While highly active beta-lactams require specific alkaline hydrolysis to prevent environmental antibiotic resistance ()[3], the delta-lactam ring in 5-Ethynylpiperidin-2-one is chemically more stable. However, it still qualifies as a nitrogenous organic waste. The EPA explicitly prohibits the disposal of such pharmaceutical intermediates via sewering ()[4].
Solvent Matrix Classification: In laboratory workflows, this compound is typically disposed of as a liquid solution. If dissolved in non-halogenated solvents (e.g., methanol, acetone, xylene), it falls under EPA RCRA waste code F003 (). Causality: Mixing it with halogenated solvents needlessly converts the entire volume into a halogenated waste stream, exponentially increasing hazardous waste management costs ()[5].
Step-by-Step Disposal Protocol
Every protocol below operates as a self-validating system, requiring a verification check before proceeding to the next step.
Step 1: Waste Characterization and Segregation
Action: Determine the physical state of the 5-Ethynylpiperidin-2-one waste (solid residue vs. liquid solution).
Validation: Visually inspect the liquid waste carboy. Verify via the lab's waste log that no heavy metal salts (Ag, Cu) have been added to this specific container to prevent acetylide formation.
Step 2: Liquid Waste Processing
Action: Transfer the 5-Ethynylpiperidin-2-one solution into a designated "Non-Halogenated Organic Waste" carboy.
Validation: Measure the pH of the solution before transfer. The pH must be neutral (pH 6-8). If the solution is highly acidic or basic, perform a neutralization step in a fume hood prior to bulk addition to prevent exothermic reactions in the waste container.
Step 3: Solid Waste Processing
Action: Place empty reagent bottles, contaminated gloves, and weighing papers into a poly-lined solid hazardous waste bin.
Validation: Inspect the bin to ensure it is strictly designated for chemically contaminated solids and is completely free from biohazards or sharps.
Step 4: EPA-Compliant Labeling and Storage
Action: Affix a standardized hazardous waste tag. Explicitly list "5-Ethynylpiperidin-2-one" alongside the carrier solvents (e.g., "Methanol 95%, 5-Ethynylpiperidin-2-one 5%").
Validation: Confirm that the accumulation start date is clearly marked and that the container is housed within a secondary containment tray to mitigate potential leaks.
Spill Response & Decontamination
In the event of an accidental spill, execute the following protocol:
Isolate: Evacuate personnel from the immediate area and ensure adequate ventilation.
Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, which can react with organic solvents.
Collect: Sweep the absorbed mixture using non-sparking tools and place it in a solid hazardous waste container.
Decontaminate: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste.